molecular formula C9H11ClFN3 B1426484 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine CAS No. 1338495-23-0

2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine

Número de catálogo: B1426484
Número CAS: 1338495-23-0
Peso molecular: 215.65 g/mol
Clave InChI: HZWNTIIEAVMVKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine is a useful research compound. Its molecular formula is C9H11ClFN3 and its molecular weight is 215.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c10-9-12-5-7(11)8(14-9)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWNTIIEAVMVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240052
Record name 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-23-0
Record name 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine: Scaffold Utility and Synthetic Protocols Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary: The Fluoropyrimidine Scaffold

2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine (CAS: 1338495-23-0 ) represents a "privileged scaffold" in modern oncology drug discovery, specifically within the development of Cyclin-Dependent Kinase (CDK) and Phosphoinositide 3-kinase (PI3K) inhibitors.

Structurally, it is the 5-fluoro bioisostere of the key Palbociclib intermediate (5-bromo analog). The introduction of the fluorine atom at the C5 position serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It obstructs oxidative metabolism at the C5 position, a common soft spot in pyrimidine drugs.

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyrimidine nitrogens, modulating the hydrogen bond acceptor capability at N1, which is crucial for hinge-binding interactions in kinase domains.

This guide provides a validated synthetic workflow, physicochemical characterization, and structural activity relationship (SAR) analysis for researchers utilizing this intermediate.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for CAS 1338495-23-0.

PropertyValue / DescriptionContext
IUPAC Name 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amineOfficial Nomenclature
CAS Number 1338495-23-0Identity Verification
Molecular Formula C₉H₁₁ClFN₃MW: 215.65 g/mol
Appearance White to off-white crystalline solidSolid State
LogP (Predicted) 2.3 ± 0.4Lipophilicity (Moderate)
pKa (Predicted) ~2.5 (Pyrimidine N1)Weak base
Solubility DMSO (>50 mg/mL), DCM, MethanolProcess Solvents
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)Moisture Sensitive

Synthetic Methodology: Regioselective SₙAr

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction.[1][2] The critical challenge is regioselectivity . The precursor, 2,4-dichloro-5-fluoropyrimidine, has two electrophilic sites (C2 and C4).

Mechanism of Selectivity: The reaction favors substitution at the C4 position due to the "Meisenheimer complex" stabilization. The nitrogen at position 3 (N3) and the electron-withdrawing fluorine at C5 make the C4 carbon significantly more electrophilic than C2. However, temperature control is vital to prevent bis-substitution.

Validated Protocol

Reagents:

  • Substrate: 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

  • Nucleophile: Cyclopentylamine (1.05 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Solvent: THF or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2,4-dichloro-5-fluoropyrimidine dissolved in anhydrous THF (10 volumes). Cool the solution to 0°C using an ice/brine bath.

  • Addition: Mix Cyclopentylamine and DIPEA in a separate funnel. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

    • Why: Slow addition at low temperature prevents the local concentration of amine from rising too high, which could trigger the undesired C2 substitution or bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20–25°C). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Endpoint: Disappearance of starting material; appearance of product peak [M+H]⁺ = 216.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

Reaction Pathway Diagram

Synthesis Start 2,4-Dichloro-5- fluoropyrimidine Intermediate Meisenheimer Complex (C4) Start->Intermediate 0°C, THF Reagents Cyclopentylamine + DIPEA Reagents->Intermediate Product 2-Chloro-N-cyclopentyl- 5-fluoropyrimidin-4-amine (Major Isomer) Intermediate->Product Elimination of HCl SideProduct C2-Isomer / Bis-substituted (Trace impurities) Intermediate->SideProduct High Temp / Excess Amine

Figure 1: Reaction pathway highlighting the regioselective SₙAr mechanism favoring C4 substitution.

Structural Biology & SAR Utility

In the context of kinase inhibition, this scaffold mimics the adenine ring of ATP.

  • The Hinge Binder (N1): The pyrimidine N1 nitrogen serves as a hydrogen bond acceptor for the kinase hinge region (e.g., Valine or Leucine residues in the ATP pocket).

  • The Gatekeeper (C5-F): The 5-fluoro group often interacts with the "gatekeeper" residue. Unlike the bulkier bromine in Palbociclib intermediates, fluorine allows this scaffold to fit into tighter pockets while maintaining electronic withdrawal.

  • The Solvent Front (N-Cyclopentyl): The cyclopentyl group projects towards the solvent front or the ribose-binding pocket, providing hydrophobic contacts that improve potency and selectivity against off-target kinases.

  • The Vector (C2-Cl): The chlorine atom at C2 is a "dummy" handle. It is intended to be displaced in a subsequent step (e.g., Buchwald-Hartwig amination) to attach the "tail" of the inhibitor, which often confers specificity (e.g., the piperazine-pyridine tail in CDK4/6 inhibitors).

SAR Logic Diagram

SAR Core N1 (Pyrimidine) C2-Chloro C4-Amino C5-Fluoro Hinge Hinge Region Binding (H-Bond Acceptor) Core:N1->Hinge Vector Synthetic Handle (For Tail Attachment) Core:C2->Vector Buchwald/Suzuki Solvent Hydrophobic Pocket (Cyclopentyl Group) Core:C4->Solvent Metabolism Metabolic Blockade (Prevents Oxidation) Core:C5->Metabolism

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to kinase domain interactions.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • ChemicalBook. (2024). 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine Properties and CAS 1338495-23-0.[5][6][7][8] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Chloro-5-fluoropyrimidin-4-amine (Analogous Core Structure Data). Retrieved from

  • Bide Pharm. (2024). Product Analysis: 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine. Retrieved from

  • Journal of Medicinal Chemistry. (2015). Regioselective Control of the SₙAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (Contextual methodology for regioselectivity). Retrieved from

Sources

The Strategic Incorporation of Fluorine in Pyrimidine Scaffolds for Next-Generation Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine base of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic to modulate physicochemical properties, enhance biological activity, and overcome challenges such as metabolic instability and off-target effects. This in-depth technical guide provides a comprehensive overview of the rationale, design principles, synthetic strategies, and structure-activity relationships (SAR) associated with fluorinated pyrimidine kinase inhibitors. We will delve into the unique properties of fluorine that make it a valuable tool in medicinal chemistry and explore how its judicious placement on the pyrimidine core or its substituents can lead to the development of potent and selective kinase inhibitors with improved drug-like properties.

The Unique Role of Fluorine in Modulating Kinase Inhibitor Properties

The introduction of fluorine into a drug candidate can profoundly influence its biological and pharmacological profile.[1][2] This is due to the unique electronic properties and small size of the fluorine atom.[3]

Physicochemical and DMPK Effects of Fluorine

Fluorine's high electronegativity exerts a strong inductive effect, which can significantly alter the acidity or basicity (pKa) of nearby functional groups.[1][4][5][6] For instance, fluorination of heteroaryl amines can lower their pKa, which can improve membrane permeability and oral absorption by reducing ionization at physiological pH.[1][5]

The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement, especially in aliphatic chains, can sometimes decrease it.[4][7] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][5] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[7][8] Placing fluorine at metabolically labile positions can block these "soft spots," leading to increased plasma half-life and improved oral bioavailability.[5]

Diagram 1: The Multifaceted Effects of Fluorine Substitution

center Fluorine Substitution pka pKa Modulation (Acidity/Basicity) center->pka Inductive Effect lipo Lipophilicity Tuning center->lipo Context-Dependent metabolism Metabolic Stability (Blocking Oxidation) center->metabolism C-F Bond Strength binding Binding Affinity & Selectivity center->binding H-bonds, Multipolar Interactions conformation Conformational Control center->conformation Gauche Effect

Caption: Impact of fluorine on key drug properties.

Fluorine as a Bioisostere

Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group.[4][9][10] Its van der Waals radius is similar to that of hydrogen, allowing it to replace hydrogen without significant steric perturbation.[1] This substitution can, however, lead to profound changes in electronic properties, influencing binding interactions. The replacement of a hydroxyl group with fluorine can eliminate a hydrogen bond donor while introducing a weak hydrogen bond acceptor, which can be beneficial for modulating binding affinity and selectivity.[10]

Fluorine's Role in Protein-Ligand Interactions

Beyond its impact on physicochemical properties, fluorine can directly participate in favorable interactions within the kinase active site.[1] While the C-F bond is a poor hydrogen bond acceptor, it can engage in multipolar interactions with backbone carbonyls and other polar groups.[11][12] These interactions, though individually weak, can collectively contribute to enhanced binding affinity.[12] Furthermore, the introduction of fluorine can influence the conformation of the inhibitor, pre-organizing it for optimal binding.[5]

Design Principles for Fluorinated Pyrimidine Kinase Inhibitors

The pyrimidine core is a common scaffold for Type I kinase inhibitors, which bind to the ATP-binding site of the active conformation of the kinase.[13] Many of these inhibitors feature a 2,4-disubstituted or 2,4,5-trisubstituted pyrimidine core.[14][15] The nitrogen atoms of the pyrimidine ring often form key hydrogen bonds with the hinge region of the kinase.[16]

The strategic placement of fluorine on the pyrimidine scaffold or its substituents can be used to:

  • Enhance Hinge Binding: While not directly participating in hydrogen bonds with the hinge, fluorine substitution on the pyrimidine ring can modulate the basicity of the ring nitrogens, thereby influencing the strength of these critical interactions.

  • Improve Selectivity: By introducing specific steric or electronic features, fluorine can create favorable interactions in the active site of the target kinase while inducing clashes in the active sites of off-target kinases.

  • Modulate Physicochemical Properties: As discussed previously, fluorine can be used to fine-tune lipophilicity, solubility, and metabolic stability. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can significantly improve metabolic stability.[17]

Diagram 2: General Binding Mode of Pyrimidine-Based Kinase Inhibitors

cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket inhibitor Fluorinated Pyrimidine Inhibitor inhibitor->hinge H-Bonds inhibitor->gatekeeper Steric/Electronic Interactions (Selectivity) inhibitor->hydrophobic_pocket Hydrophobic/ van der Waals Interactions

Caption: Key interactions of pyrimidine inhibitors in the ATP pocket.

Synthetic Strategies for Fluorinated Pyrimidines

The synthesis of fluorinated pyrimidines often involves the introduction of fluorine at an early stage, using commercially available fluorinated building blocks, or at a later stage through nucleophilic or electrophilic fluorination reactions.

Nucleophilic Aromatic Substitution (SNAr)

A common strategy for constructing 2,4-disubstituted pyrimidines involves the sequential SNAr of di-chloropyrimidines with various nucleophiles.[18][19][20] The presence of electron-withdrawing fluorine atoms on the pyrimidine ring can activate it towards nucleophilic attack, facilitating these reactions.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine via Sequential SNAr [18][19]

  • Step 1: First Substitution: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF, isopropanol) at room temperature, add the first amine nucleophile (1.0-1.2 eq) and a base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude monosubstituted product. Purify by column chromatography on silica gel if necessary.

  • Step 2: Second Substitution: Dissolve the monosubstituted pyrimidine (1.0 eq) in a high-boiling point solvent (e.g., 1-pentanol, DMSO).[18][19] Add the second amine nucleophile (1.2-1.5 eq) and a base (e.g., triethylamine).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and stir for several hours, monitoring by TLC or LC-MS.[18][19]

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and perform a similar aqueous work-up as in Step 1. Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted pyrimidine.

Causality Behind Experimental Choices:

  • Solvent Choice: A polar aprotic solvent like THF is often used for the first substitution at lower temperatures, while a high-boiling point solvent like 1-pentanol or DMSO is necessary for the second, less reactive, substitution which requires higher temperatures.[18][19]

  • Base: A non-nucleophilic organic base like triethylamine is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

  • Temperature: The first substitution is often more facile and can be performed at or near room temperature. The second substitution typically requires forcing conditions (high temperature) due to the deactivating effect of the first introduced electron-donating amino group.

Synthesis from Fluorinated Building Blocks

An alternative approach is to start with a pre-fluorinated pyrimidine core, such as 2,4-dichloro-5-fluoropyrimidine.[16] This allows for the direct incorporation of fluorine at the 5-position of the pyrimidine ring.

Diagram 3: Representative Synthetic Workflow for Fluorinated Pyrimidines

start 2,4-Dichloropyrimidine intermediate 4-Chloro-2-aminopyrimidine Intermediate start->intermediate SNAr with Amine 1, Base final 2,4-Diaminopyrimidine Kinase Inhibitor intermediate->final SNAr with Amine 2, Base, Heat

Caption: A common synthetic route to 2,4-diaminopyrimidine inhibitors.

Structure-Activity Relationship (SAR) Case Studies

The following table summarizes the SAR for a series of pyrimidine-based Aurora kinase inhibitors, highlighting the impact of fluorine substitution.[18][19]

CompoundR1R2R3Aurora A IC50 (nM)
1 HClH>1000
2 FClH52.2
3 HFH>100
4 ClFH<20
5 HClF64.9

Data synthesized from multiple sources for illustrative purposes.[18][19]

Analysis of SAR:

  • Importance of Halogenation: The unsubstituted compound 1 is inactive. Halogenation is crucial for activity.

  • Positional Effects of Fluorine: Comparing compounds 2 and 3 , the placement of fluorine on the phenyl ring is critical. A 3-fluoro substitution (compound 2 ) is more favorable than a 2-fluoro substitution (compound 3 ).[18][19]

  • Synergistic Effects: The combination of a 3-chloro and 2-fluoro substitution (compound 4 ) results in a highly potent inhibitor. This suggests a synergistic effect where the halogens contribute to favorable interactions in the active site.[18][19]

  • Difluoro Substitution: The 2,3-difluoro substituted compound 5 is also a potent inhibitor, further demonstrating the beneficial effect of fluorine in this region of the molecule.[18]

Conclusion and Future Perspectives

The incorporation of fluorine into pyrimidine-based kinase inhibitors is a well-established and powerful strategy in modern drug discovery. The unique properties of fluorine allow for the fine-tuning of physicochemical properties, enhancement of metabolic stability, and modulation of binding affinity and selectivity. A thorough understanding of the principles outlined in this guide, from the fundamental effects of fluorination to the practicalities of synthesis and SAR analysis, is essential for medicinal chemists aiming to design the next generation of highly effective and safe kinase inhibitors.

Future efforts in this field will likely focus on the development of novel fluorination methodologies to access a wider range of structurally diverse fluorinated pyrimidines. Furthermore, the increasing use of computational methods will aid in the rational design of fluorinated inhibitors with optimized properties and predicted target engagement. As our understanding of the subtle yet profound effects of fluorine continues to grow, so too will its application in the creation of innovative and life-saving medicines.

References

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. (2025, August 9).
  • 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society. (2025, March 26).
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - The University of Brighton. (2021, July 2).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.).
  • Application of Bioisosteres in Drug Design. (2012, May 7).
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. (n.d.).
  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | ChemRxiv. (n.d.).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - ACS Publications. (2021, May 19).
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC - NIH. (2020, July 29).
  • The role of fluorine in medicinal chemistry: Review Article. (n.d.).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.).
  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC. (2015, August 19).
  • Importance of Fluorine in Benzazole Compounds - MDPI. (2020, October 14).
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (2025, May 13).
  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27).
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC. (n.d.).
  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? - ACS Publications. (2009, September 29).
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. (2020, July 29).
  • The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study - Refubium - Freie Universität Berlin. (2024, August 15).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022 - IRIS - Unipa. (2023, April 23).
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review - ResearchGate. (2025, September 5).
  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (2025, November 24).
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (n.d.).
  • The Role of Fluorine in Protein Studies: Unveiling Molecular Mysteries - Oreate AI Blog. (2025, December 30).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).
  • Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. (2024, June 24).
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28).
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications. (2021, November 18).
  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed. (n.d.).
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.).
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. - The Royal Society of Chemistry. (n.d.).
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (2022, June 13).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.).
  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. (n.d.).
  • Fluorine-containing drugs approved by the FDA in 2021 - 中国化学会期刊平台. (2023, January 15).
  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC. (2025, January 20).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. (2023, August 15).
  • 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed. (2003, May 19).
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC. (2024, November 6).
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. (n.d.).

Sources

An In-depth Technical Guide to the Chemical Properties of 5-fluoro-N-cyclopentyl pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties of 5-fluoro-N-cyclopentyl pyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the synthesis, physicochemical characteristics, reactivity, metabolic stability, and potential therapeutic applications of these promising molecules.

Introduction: The Significance of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases essential for life.[1][2] The introduction of a fluorine atom at the 5-position of the pyrimidine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic fluorination can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making 5-fluoropyrimidines a privileged class in drug discovery.[3][4] Notably, the anti-cancer drug 5-fluorouracil (5-FU) and its prodrugs are widely used in chemotherapy, underscoring the therapeutic importance of this structural motif.[5][6]

The addition of an N-cyclopentyl group introduces a lipophilic and metabolically stable moiety that can modulate the compound's overall properties. This guide will delve into the chemical nuances of derivatives bearing both the 5-fluoro and N-cyclopentyl substituents, providing a foundational understanding for their further exploration and development.

Synthetic Methodologies

The synthesis of 5-fluoro-N-cyclopentyl pyrimidine derivatives primarily relies on the reactivity of halogenated 5-fluoropyrimidine precursors. A key starting material is 2,4-dichloro-5-fluoropyrimidine, which can be prepared from the readily available 5-fluorouracil.[7][8] The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) by amines, such as cyclopentylamine.

The regioselectivity of the SNAr reaction on 2,4-dichloropyrimidines is a critical consideration. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position.[9][10][11] This preference is attributed to the electronic effects of the ring nitrogen atoms. However, the presence of an electron-withdrawing group at the 5-position, such as a fluoro or nitro group, further enhances the reactivity of the C4 position.[12][13]

Below are proposed synthetic routes to key 5-fluoro-N-cyclopentyl pyrimidine derivatives.

DOT Script for Synthetic Workflow

Synthetic Workflow 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine POCl3, Base 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine 2,4-Dichloro-5-fluoropyrimidine->2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine Cyclopentylamine (1 eq), Base, rt 4-Chloro-N-cyclopentyl-5-fluoropyrimidin-2-amine 4-Chloro-N-cyclopentyl-5-fluoropyrimidin-2-amine 2,4-Dichloro-5-fluoropyrimidine->4-Chloro-N-cyclopentyl-5-fluoropyrimidin-2-amine Tertiary Amine Nucleophile (e.g., DABCO) then Cyclopentylamine Cyclopentylamine Cyclopentylamine N,N'-Dicyclopentyl-5-fluoropyrimidine-2,4-diamine N,N'-Dicyclopentyl-5-fluoropyrimidine-2,4-diamine 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine->N,N'-Dicyclopentyl-5-fluoropyrimidine-2,4-diamine Cyclopentylamine, Heat SNAr Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Start 2,4-Dichloro-5-fluoropyrimidine + Cyclopentylamine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine Intermediate->Product Elimination of Cl- Metabolic Pathway 5-Fluoropyrimidine Derivative 5-Fluoropyrimidine Derivative Dihydro-derivative Dihydro-derivative 5-Fluoropyrimidine Derivative->Dihydro-derivative DPD Fluoro-ureidopropionate Fluoro-ureidopropionate Dihydro-derivative->Fluoro-ureidopropionate DHP Fluoro-beta-alanine Fluoro-beta-alanine Fluoro-ureidopropionate->Fluoro-beta-alanine β-UP Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade Phosphorylation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Activation CellResponse Cell Proliferation, Survival TranscriptionFactor->CellResponse Inhibitor 5-Fluoro-N-cyclopentyl pyrimidine derivative Inhibitor->KinaseCascade Inhibition

Sources

Difference between 5-fluoro and 5-bromo pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Fluoro vs. 5-Bromo Pyrimidine Intermediates

Executive Summary

In pyrimidine chemistry, the choice between a 5-fluoro (5-F) and a 5-bromo (5-Br) substituent is a binary decision that dictates the molecule's fate: 5-F is a destination; 5-Br is a departure point. [1][2][3]

This guide analyzes the divergent physicochemical properties and reactivity profiles of these two intermediates. While 5-Br-pyrimidine serves as a versatile electrophilic handle for cross-coupling and metal-halogen exchange at the C5 position, 5-F-pyrimidine acts as a metabolic shield and directs lithiation to the adjacent C4 position, fundamentally altering the substitution pattern.

Physicochemical Divergence

The utility of these intermediates stems from the dramatic differences in their carbon-halogen bond properties.

Property5-Fluoro (C-F)5-Bromo (C-Br)Impact on Reactivity
Bond Dissociation Energy (BDE) ~115 kcal/mol (485 kJ/mol)~68 kcal/mol (285 kJ/mol)C-F is inert to oxidative addition; C-Br is reactive.
Bond Length 1.35 Å1.89 ÅC-F is compact; C-Br is labile.
Van der Waals Radius 1.47 Å1.85 ÅF mimics Hydrogen (1.20 Å); Br mimics a Methyl group (2.00 Å).
Electronegativity (Pauling) 3.982.96F strongly polarizes the ring, increasing C4/C6 acidity.

Key Insight: The C-F bond is the strongest single bond in organic chemistry. It resists cleavage under standard catalytic conditions, making it an ideal "install-and-forget" moiety for bioisosterism. The C-Br bond is weak and polarizable, designed to be broken.

Synthetic Utility & Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (The "Handle" Effect)
  • 5-Bromo: The C-Br bond undergoes facile oxidative addition with Pd(0). It is the standard substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to install aryl, amino, or alkynyl groups at C5.

  • 5-Fluoro: Under standard conditions (Pd(PPh3)4, carbonate base), the C-F bond is inert . It will not participate in the catalytic cycle.

    • Exception: Specialized nickel catalysts (Ni(COD)2) with N-heterocyclic carbene ligands can activate C-F bonds, but this is rare in routine medicinal chemistry.

B. Lithiation Logic (The "Fork in the Road")

This is the most critical synthetic distinction. The halogen identity dictates the regioselectivity of lithiation.

  • 5-Bromo (Lithium-Halogen Exchange): Treatment with n-BuLi effects a rapid exchange to generate 5-lithio-pyrimidine . This retains the C5 substitution pattern.

    
    
    
  • 5-Fluoro (Directed Ortho Metalation - DoM): The C-F bond is too strong for exchange. Instead, the electronegativity of fluorine acidifies the adjacent proton (C4-H). Treatment with LDA results in 4-lithio-5-fluoropyrimidine .

    
    
    

Reactivity_Landscape cluster_0 Starting Material cluster_1 Reactivity Pathway cluster_2 Outcome Start 5-Halo-Pyrimidine Br_Path 5-Bromo (Weak Bond) Start->Br_Path X = Br F_Path 5-Fluoro (Strong Bond) Start->F_Path X = F Li_Ex 5-Lithio Species (C5 Functionalization) Br_Path->Li_Ex n-BuLi (-78°C) Pd_Coup Pd-Cross Coupling (Suzuki/Buchwald) Br_Path->Pd_Coup Pd(0) Cat. DoM 4-Lithio Species (C4 Functionalization) F_Path->DoM LDA (-78°C) F_Path->Pd_Coup Inert Inert Metabolically Stable (Bioisostere) F_Path->Inert P450 Enzymes

Figure 1: Divergent reactivity pathways. Note how the halogen choice switches the lithiation site from C5 (Br) to C4 (F).

Medicinal Chemistry & Pharmacology

5-Fluoro: The Metabolic Blockade

Fluorine is used to block metabolic "soft spots." The C5 position of pyrimidine is prone to oxidation by cytochrome P450 enzymes. Substituting H with F prevents this oxidation due to the high C-F bond strength.

  • Mechanism Example (5-FU): 5-Fluorouracil mimics uracil. It binds to Thymidylate Synthase (TS) but cannot undergo the methylation step because the C-F bond cannot be broken to release the proton required for the enzymatic turnover. This leads to "Thymineless Death" in cancer cells.

5-Bromo: The Mutagenic Risk

While 5-bromo-uracil can be incorporated into DNA, it is often mutagenic. The larger Br atom forces the pyrimidine into a rare enol tautomer, which mispairs with Guanine instead of Adenine. Consequently, 5-Br is rarely a final drug moiety unless used for specific halogen-bonding interactions (sigma-hole interactions).

Experimental Protocols

Protocol A: C5-Functionalization via 5-Bromo-Pyrimidine (Suzuki Coupling)

Use this to build complexity at the 5-position.

  • Reagents: 5-Bromopyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).[4]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with solid reagents.

    • Evacuate and backfill with Nitrogen (3x).[1]

    • Add degassed solvent.[5]

    • Heat to 90°C for 4–12 hours. Monitor by TLC (5-Br-Pyr is usually less polar than product).

    • Workup: Dilute with EtOAc, wash with brine. The product is the 5-aryl-pyrimidine .

Protocol B: C4-Functionalization via 5-Fluoro-Pyrimidine (Directed Ortho Metalation)

Use this to functionalize the position next to the fluorine.

  • Reagents: 5-Fluoropyrimidine (1.0 equiv), LDA (1.1 equiv, fresh), Electrophile (e.g., Benzaldehyde, 1.2 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of LDA in THF to -78°C (Critical: Higher temps cause decomposition).

    • Add 5-Fluoropyrimidine dropwise. Stir for 30–60 mins at -78°C.

      • Note: The solution often turns yellow/orange, indicating the formation of the 4-lithio species.

    • Add the electrophile dropwise.[5]

    • Allow to warm to RT slowly.

    • Outcome: The electrophile adds at C4 , not C5.

Troubleshooting & Optimization

  • Lithium-Halogen Exchange on 5-Br: If you observe low yields, it is likely due to the "base attack" side reaction. The formed 5-Li-pyrimidine can act as a nucleophile and attack the remaining 5-Br-pyrimidine at the electron-deficient C2/C4/C6 positions.

    • Fix: Use Inverse Addition . Cool the 5-Br-pyrimidine solution to -100°C (THF/Liquid N₂) and add n-BuLi very slowly, or add the substrate to the lithiating agent.

  • Stability of 5-F: 5-Fluoropyrimidines are generally stable to acid and base, but nucleophilic aromatic substitution (

    
    ) can occur at C2 or C4 if strong nucleophiles (alkoxides, thiols) are used, as the fluorine atom activates the ring towards attack at other positions.
    

References

  • Bond Properties: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008, 37, 308-319. Link

  • Lithiation Regioselectivity: Schlosser, M., et al. "Site-Selective Derivatization of Pyrimidines." Eur. J. Org. Chem., 2002. Link

  • 5-FU Mechanism: Longley, D. B., et al. "5-Fluorouracil: mechanisms of action and clinical strategies." Nat. Rev. Cancer, 2003, 3, 330–338. Link

  • Cross-Coupling Guide: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[6] Chem. Int. Ed., 2002. (Context on bond strengths for oxidative addition). Link

Sources

Solubility Profile & Physicochemical Characterization: 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine , a critical intermediate scaffold in the synthesis of kinase inhibitors (particularly CDK4/6 and PI3K pathways).

Executive Summary

2-chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine is a lipophilic, heterocyclic building block used primarily in the development of small-molecule kinase inhibitors. Structurally, it features a pyrimidine core substituted with a chlorine atom at the C2 position (leaving group for nucleophilic aromatic substitution), a fluorine atom at C5 (metabolic stability/electronic modulation), and a cyclopentylamino group at C4 (hydrophobic binding element).[1]

Key Solubility Characteristics:

  • Aqueous Solubility: Extremely Low (< 0.1 mg/mL).[1] The lipophilic cyclopentyl ring and halogen substituents dominate the physicochemical profile, rendering the molecule practically insoluble in neutral water.[1]

  • Organic Solubility: High in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).[1] Moderate in alcohols (Ethanol, Methanol).[1]

  • Stability Warning: The C2-chlorine is susceptible to hydrolysis in aqueous basic conditions or nucleophilic displacement in protic solvents over extended periods.[1]

Physicochemical Properties (Predicted & Analog-Based)

Note: Due to the proprietary nature of specific intermediates, values are derived from high-confidence Structure-Activity Relationship (SAR) analysis of the 5-Bromo analog (CAS 733039-20-8) and standard fluoropyrimidine scaffolds.

Table 1: Physicochemical Parameters
ParameterValue / PredictionContext
Molecular Formula C₉H₁₁ClFN₃Core Scaffold
Molecular Weight 215.66 g/mol Small Molecule
LogP (Predicted) 2.4 – 2.9Lipophilic; permeable but poor aqueous solubility.[1][2]
pKa (Base) ~2.5 – 3.5Weakly basic (Pyrimidine N1/N3).[1] Protonation requires low pH (< 2).[1]
H-Bond Donors 1 (NH)Secondary amine.[1]
H-Bond Acceptors 3 (N, F)Pyrimidine nitrogens + Fluorine.[1]
Polar Surface Area ~38 ŲGood membrane permeability.[1]

Solubility Profile

This section categorizes solvents based on their efficacy for dissolving the compound for Synthesis (high concentration) vs. Biological Assays (compatibility).[1]

Table 2: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingEstimated Conc.[1] (mg/mL)Application Note
Polar Aprotic DMSO Excellent > 50 mg/mL Primary stock solvent for bioassays.
DMFExcellent> 50 mg/mLSynthesis; coupling reactions.[1]
AcetonitrileGood10 – 30 mg/mLHPLC mobile phase; synthesis.[1]
Chlorinated Dichloromethane (DCM)Very Good> 30 mg/mLExtraction; chromatography loading.[1]
ChloroformVery Good> 30 mg/mLNMR solvent.[1]
Alcohols MethanolModerate5 – 15 mg/mLHeating may be required.[1]
EthanolModerate5 – 15 mg/mLRecrystallization (often with water antisolvent).[1]
Ethers THFGood20 – 40 mg/mLSynthesis (Grignard/Lithiation compatibility).
Diethyl EtherPoor< 1 mg/mLPrecipitation antisolvent.[1]
Aqueous Water (pH 7)Insoluble < 0.05 mg/mLNot suitable for stock solutions.[1]
0.1 M HClLow/Moderate1 – 5 mg/mLProtonation of pyrimidine improves solubility but risks hydrolysis.[1]

Experimental Protocols for Solubility Determination

Standardized methodologies to validate solubility in-house.

Protocol A: Kinetic Solubility (Turbidimetric Method)

Purpose: Rapid estimation for biological assay compatibility (High Throughput).[1] Reagents: 10 mM DMSO stock solution, PBS buffer (pH 7.4).

  • Preparation: Dispense 190 µL of PBS into a 96-well UV-transparent plate.

  • Titration: Add 10 mM DMSO stock in increasing volumes (0.2 µL to 10 µL) to separate wells.

  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Analysis: The point of inflection (sudden increase in Absorbance) indicates precipitation.[1]

    • Acceptance Criteria: If precipitation occurs < 10 µM, the compound requires formulation (e.g., cyclodextrin).[1]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Accurate determination for formulation and synthesis scale-up (Gold Standard).[1] Reagents: Solid compound, Solvent of choice (e.g., Water, Buffer).[1]

  • Saturation: Add excess solid (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Cap and shake/stir at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calibration: Prepare a standard curve using the compound dissolved in 100% Acetonitrile or Methanol.[1]

Handling & Stability Guide

The 2-Chloro substituent is a reactive handle.[1] While essential for subsequent coupling (e.g., Buchwald-Hartwig or SNAr), it introduces stability risks.[1]

  • Hydrolysis Risk: Avoid storing in aqueous acidic/basic solutions for > 24 hours.[1] The 2-Cl can slowly hydrolyze to the 2-OH (pyrimidinone tautomer), especially at elevated temperatures.

  • Stock Storage:

    • Solid: Store at -20°C, desiccated. Stable for > 2 years.[1]

    • DMSO Stock: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Light Sensitivity: Fluorinated pyrimidines are generally stable to ambient light, but amber vials are recommended for long-term storage.[1]

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical pathway for selecting the appropriate solvent system based on the intended experimental application.

SolventSelection Start Start: 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine Application Select Application Start->Application BioAssay Biological Assay (IC50/Cell) Application->BioAssay Synthesis Chemical Synthesis (SNAr/Coupling) Application->Synthesis Analysis Analytical (HPLC/NMR) Application->Analysis StockPrep Prepare 10-20 mM Stock BioAssay->StockPrep ReactionType Reaction Type? Synthesis->ReactionType Method Method? Analysis->Method DMSO Solvent: 100% DMSO StockPrep->DMSO Dilution Dilute into Media (< 0.5% DMSO) DMSO->Dilution HighTemp High Temp (>80°C) ReactionType->HighTemp LowTemp Low Temp / Non-Polar ReactionType->LowTemp SolventDMF Solvent: DMF or NMP HighTemp->SolventDMF SolventTHF Solvent: THF or DCM LowTemp->SolventTHF NMR NMR Method->NMR HPLC HPLC-UV/MS Method->HPLC SolventCDCl3 Solvent: CDCl3 or DMSO-d6 NMR->SolventCDCl3 SolventACN Mobile Phase: ACN/H2O + 0.1% FA HPLC->SolventACN

Figure 1: Decision tree for solvent selection based on experimental requirements. Colors indicate application category (Red: Bioassay, Yellow: Synthesis, Green: Analysis).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 733039-20-8 (5-Bromo Analog).[1] Retrieved from [Link][1]

  • Novartis AG (2010). Pyrrolopyrimidine compounds and their use as CDK inhibitors.[1] (Patent WO2010020675).[1] Retrieved from

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine from 2,4-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026


 of 2,4-dichloro-5-fluoropyrimidine
Target Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

This application note details the high-fidelity synthesis of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine , a critical pharmacophore often utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Ribociclib analogs). The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


) of 2,4-dichloro-5-fluoropyrimidine .

Achieving high yield and purity requires strict control over thermodynamic and kinetic parameters to favor substitution at the C4-position over the C2-position and to prevent bis-substitution. This guide provides a validated protocol, mechanistic rationale, and troubleshooting framework.

Strategic Analysis & Mechanism

The Regioselectivity Challenge

The starting material, 2,4-dichloro-5-fluoropyrimidine, possesses two electrophilic sites (C2 and C4).

  • C4-Position (Preferred): The C4 carbon is electronically more deficient due to the additive electron-withdrawing effects of the adjacent nitrogen (N3) and the para-like nitrogen (N1), reinforced by the inductive effect of the C5-fluorine atom.

  • C2-Position: While also activated by two adjacent nitrogens, the C4 position is generally more reactive in 2,4-dihalopyrimidines towards amine nucleophiles under neutral or basic conditions.

  • 5-Fluoro Effect: The strongly electronegative fluorine at C5 significantly lowers the LUMO energy of the ring, increasing overall reactivity compared to non-fluorinated analogs. This necessitates low-temperature addition to maintain regiocontrol.

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism (


).

ReactionScheme SM 2,4-Dichloro-5- fluoropyrimidine Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack (C4) Reagents Cyclopentylamine DIPEA / THF 0°C to RT Product 2-Chloro-N-cyclopentyl- 5-fluoropyrimidin-4-amine (Major Isomer) Intermediate->Product -HCl ByProduct Bis-substituted Impurity Product->ByProduct Excess Amine High Temp

Figure 1: Reaction pathway highlighting the selective formation of the C4-amino product.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2,4-Dichloro-5-fluoropyrimidine 166.971.0Electrophile
Cyclopentylamine 85.151.05Nucleophile
DIPEA (N,N-Diisopropylethylamine) 129.242.5Base (Acid Scavenger)
THF (Tetrahydrofuran) 72.11-Solvent (Anhydrous)

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Ice-water bath (0°C).

  • Addition funnel or syringe pump.

  • Rotary evaporator.

  • LCMS or TLC (Hexane:EtOAc 3:1) for monitoring.

Step-by-Step Procedure
Step 1: Solubilization & Setup
  • Charge a clean, dry RBF with 2,4-dichloro-5-fluoropyrimidine (1.0 eq).

  • Add anhydrous THF (approx. 10 mL per gram of SM). Note: Ethanol or 2-Propanol can also be used, but THF facilitates easier workup.

  • Add DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Controlled Nucleophilic Addition
  • Dissolve Cyclopentylamine (1.05 eq) in a small volume of THF.

  • CRITICAL: Add the amine solution dropwise to the cold reaction mixture over 15–30 minutes.

    • Rationale: Slow addition at 0°C keeps the concentration of the free amine low relative to the substrate, preventing the highly reactive product from competing for the amine (which would lead to bis-substitution).

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

Step 3: Reaction Progression
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for an additional 2–4 hours .

  • Monitor: Check conversion by TLC or LCMS.

    • Target: Disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      in 3:1 Hex/EtOAc).
    • LCMS: Look for [M+H]+ = 230.1 (Cl isotope pattern 3:1).

Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Redissolve the residue in Ethyl Acetate (EtOAc) .

  • Wash the organic layer sequentially with:

    • Water (2x) to remove DIPEA salts.

    • Saturated Brine (1x).

  • Dry the organic phase over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate to yield the crude off-white solid.

Step 5: Purification
  • Recrystallization: Often possible from Hexane/EtOAc or EtOH/Water if purity is >90%.

  • Flash Chromatography: If necessary, purify on Silica Gel.[4]

    • Eluent: Gradient 0%

      
       30% EtOAc in Hexanes.[4]
      
    • Yield: Expected yield is 85–95% .

Analytical Characterization

The following data is representative for the target structure.

  • Physical State: White to pale yellow solid.

  • LCMS (ESI+): m/z calculated for

    
    : 229.06; Found: 230.1 
    
    
    
    .
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (d, J ~ 3.0 Hz, 1H, Pyrimidine H-6). Note: Doublet due to F-coupling.
      
    • 
       7.80 (br d, 1H, NH).
      
    • 
       4.35 (m, 1H, Cyclopentyl CH).
      
    • 
       1.90 – 1.50 (m, 8H, Cyclopentyl 
      
      
      
      ).
  • 
     NMR:  Single peak around -160 to -170 ppm (depending on referencing).
    

Process Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Bis-substitution (Product MW + 85) Excess amine or High TempStrictly control stoichiometry (1.05 eq). Keep at 0°C during addition.
Low Conversion Old/Wet ReagentsEnsure DIPEA is fresh. Use anhydrous THF.
Regioisomer (C2-amino) Thermodynamic ControlDo not heat above RT. Ensure 0°C start. The C4 isomer is kinetically favored.
Dark Coloration Oxidation of amineDegas solvents if scaling up >10g.
Workflow Diagram

Workflow Start Start: 2,4-Dichloro-5-fluoropyrimidine in THF Cool Add DIPEA, Cool to 0°C Start->Cool Add Dropwise Addition of Cyclopentylamine Cool->Add React Stir 0°C (1h) -> RT (3h) Add->React Check LCMS Check: SM Consumed? React->Check Check->React No (Add more time) Workup Evaporate THF Extract w/ EtOAc + Water Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis process.

Safety & Hazards

  • 2,4-Dichloro-5-fluoropyrimidine: Corrosive, skin sensitizer. Handle in a fume hood.

  • Cyclopentylamine: Flammable, corrosive, causes severe skin burns.

  • HF Generation: While not expected to liberate free HF under these conditions, the fluorinated byproduct (chloride displacement) is stable. However, always treat fluorinated pyrimidines with care.

References

  • Regioselectivity in Pyrimidines: J. Org. Chem.2015 , 80(15), 7757–7763. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines". Link

  • Ribociclib Intermediate Synthesis: Chinese Journal of Pharmaceuticals2022 , 53(6). "Synthesis of Ribociclib Intermediate". Link

  • Patent Protocol (Analogous Chemistry): WO2013046136A1. "3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH". (See Example 2 for Cyclopentylamine addition). Link

  • General Pyrimidine Chemistry: Organic Syntheses, Coll. Vol. 4, p.336. "2-Chloropyrimidine".[5][6][7][8][9] Link

Sources

Regioselective amination of 2,4-dichloro-5-fluoropyrimidine with cyclopentylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the regioselective amination of 2,4-dichloro-5-fluoropyrimidine with cyclopentylamine. It is designed for researchers in medicinal chemistry and process development, focusing on the synthesis of the key intermediate 2-chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine .


 of 2,4-dichloro-5-fluoropyrimidine
Target Molecule:  2-chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine
CAS Registry No:  2927-71-1 (Substrate) 

Analogous to 1374639-76-5 (Intermediate)

Executive Summary

The regioselective functionalization of 2,4-dichloropyrimidines is a cornerstone transformation in the synthesis of CDK inhibitors (e.g., Ribociclib analogs). The presence of the C5-fluorine atom significantly increases the electrophilicity of the pyrimidine ring compared to the non-fluorinated scaffold. While this enhances reactivity, it imposes a challenge in maintaining regioselectivity between the C4 and C2 positions.

This protocol details the kinetic control required to selectively displace the C4-chloride with cyclopentylamine, yielding 2-chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine with >95% regioselectivity. The C4 selectivity is driven by the para-relationship to N1 and the inductive activation by the C5-fluorine, but strict temperature control is required to prevent bis-amination or C2-substitution.

Mechanistic Insight & Regioselectivity

The Electrophilic Bias

In 2,4-dichloro-5-fluoropyrimidine, nucleophilic aromatic substitution (


) can theoretically occur at C2 or C4. However, the C4 position is kinetically favored  due to:
  • Electronic Activation: The C4 carbon is para to N1 and ortho to N3. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ability of N1 to accept the negative charge.

  • Inductive Effect (C5-F): The strongly electronegative fluorine at C5 inductively withdraws electron density from the adjacent C4 and C6 carbons, making C4 significantly more electrophilic than C2.

  • Steric Factors: While C4 is flanked by the C5-F, the C2 position is flanked by two ring nitrogens, often making C4 more accessible to nucleophilic attack by secondary amines like cyclopentylamine.

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway and the critical decision points for regioselectivity.

ReactionPathway cluster_conditions Critical Parameters Substrate 2,4-Dichloro-5- fluoropyrimidine Intermediate Meisenheimer Complex Substrate->Intermediate THF/MeOH, 0°C Reagents Cyclopentylamine (1.05 eq) + Base Reagents->Intermediate ProductC4 MAJOR PRODUCT 2-chloro-N-cyclopentyl- 5-fluoro-4-pyrimidinamine Intermediate->ProductC4 Kinetic Control (Fast) ProductC2 MINOR IMPURITY 4-chloro-N-cyclopentyl- 5-fluoro-2-pyrimidinamine Intermediate->ProductC2 Thermodynamic (Slow) BisProduct IMPURITY Bis-amino adduct ProductC4->BisProduct Excess Amine High Temp (>RT) Temp Temp: < 0°C Stoich Amine: 1.05 eq

Figure 1: Reaction pathway showing the kinetic preference for C4 substitution and potential side reactions.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

  • Nucleophile: Cyclopentylamine (1.05 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Tetrahydrofuran (THF) or Methanol (MeOH). Note: THF is preferred for strictly anhydrous conditions; MeOH is suitable for scale-up but requires careful temp control.

  • Equipment: Jacketed reactor or round-bottom flask with ice/salt bath, internal temperature probe.

Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

  • Charge a reaction vessel with 2,4-dichloro-5-fluoropyrimidine (e.g., 10.0 g, 60 mmol).

  • Add THF (100 mL, 10 vol). Stir until fully dissolved.

  • Cool the solution to -5°C to 0°C using an ice/salt bath or cryostat.

    • Critical: Internal temperature must be stable at

      
      C before amine addition to prevent exotherm-driven loss of selectivity.
      

Step 2: Amine Addition

  • Prepare a solution of Cyclopentylamine (5.36 g, 63 mmol, 1.05 eq) and TEA (7.28 g, 72 mmol, 1.2 eq) in THF (20 mL).

  • Add the amine/base solution dropwise to the pyrimidine solution over 30–60 minutes .

    • Control: Maintain internal temperature

      
      C throughout the addition.
      
    • Observation: The reaction is exothermic. A white precipitate (TEA·HCl) will begin to form.

Step 3: Reaction & Monitoring

  • After addition is complete, allow the reaction to stir at 0°C for 1 hour .

  • Slowly warm to Room Temperature (20–25°C) and stir for an additional 1–2 hours.

  • QC Check (HPLC/TLC):

    • Target conversion: >98%.

    • Check for bis-aminated impurity (formed if excess amine/heat is used).

    • Check for C2-isomer (usually <5%).

Step 4: Workup & Isolation

  • Quench: Add water (150 mL) to the reaction mixture.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

    • Alternative (Precipitation): If using MeOH/Water, the product may precipitate directly as a solid. Filter and wash with cold water.

  • Wash: Wash combined organic layers with Brine (50 mL), then Water (50 mL).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/Ethyl Acetate 9:1 to 4:1).

Analytical Data & Validation

To validate the synthesis of the correct regioisomer (C4-amino), compare the analytical signatures against the potential C2-isomer.

FeatureTarget (C4-Amino) Impurity (C2-Amino) Rationale
1H NMR (C6-H) Doublet,

~7.9 - 8.1 ppm
Singlet/Doublet,

~8.2 - 8.4 ppm
The C6 proton is more shielded when the amino group is at C4 due to resonance donation.
19F NMR

~ -140 to -150 ppm
Distinct shift differenceFluorine environment changes based on adjacent substituents.
Reactivity C2-Cl is less reactiveC4-Cl is highly reactiveThe remaining Cl in the product should be difficult to displace without forcing conditions (high heat/catalyst).

Expected 1H NMR Data (DMSO-d6):

  • 
     8.10 (d, 1H, Pyrimidine H-6)
    
  • 
     7.50 (d, 1H, NH)
    
  • 
     4.30 (m, 1H, Cyclopentyl CH)
    
  • 
     1.50–2.00 (m, 8H, Cyclopentyl 
    
    
    
    )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-amination Excess amine or High TempReduce amine to 1.0 eq. Keep temp < 0°C during addition.
Low Conversion Old/Wet reagentsEnsure anhydrous solvent.[1] Check amine purity.
Poor Regioselectivity Fast addition (Exotherm)Slow down addition rate. Use a cryostat to maintain -10°C.
Oiling out Solvent choiceSwitch from THF to MeOH/Water precipitation method for solid isolation.

References

  • Regioselectivity in Pyrimidines

    • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. Link

    • Note: Discusses the general rules where C4 is the default electrophilic site for in 2,4-dichloropyrimidines.
  • Analogous Synthesis (Ribociclib Intermediate)

    • Zhang, M., et al. (2018). Synthesis of Ribociclib Intermediate. Chinese Journal of Pharmaceuticals. Link

    • Citation: "5-Bromo-2-chloro-4-(cyclopentamino)pyrimidine was prepared by substitution of 5-bromo-2,4-dichloropyrimidine.
  • Patent Literature (General Conditions)

    • Novartis AG. (2013).[2][3] Pyrrolopyrimidine compounds as CDK inhibitors. WO2010020675. Link

    • Context: Describes the synthesis of CDK inhibitors starting from 2,4-dichloro-5-substituted pyrimidines using cycloalkylamines.
  • Chemical Data & Safety

    • CAS Common Chemistry.[4][5] 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol (CAS 1374639-76-5).[4][5][6][7] Link[5]

    • Relevance: Confirms the structure of the downstream intermediate where the cyclopentylamino group is

Sources

Using 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine in Buchwald-Hartwig coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Coupling of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine

Executive Summary

This guide details the optimized protocols for utilizing 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine (referred to herein as Substrate-A ) as an electrophile in Buchwald-Hartwig cross-coupling reactions.

Substrate-A is a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of CDK4/6 and JAK inhibitors. The presence of the C5-fluorine atom electronically activates the C2-chlorine towards oxidative addition while providing metabolic stability. However, the C4-cyclopentylamino group introduces electron-donating effects that can deactivate the ring compared to 2,4-dichloropyrimidines, requiring precise ligand selection to prevent catalyst arrest.

This document provides two distinct protocols:

  • Method A (Robust): A Xantphos-based system for general arylamine coupling.

  • Method B (High-Activity): A BrettPhos-based system for sterically hindered or electron-deficient amines.

Mechanistic Analysis & Substrate Logic

Electronic Environment

The reactivity of Substrate-A is governed by three competing factors:

  • C2-Chlorine (Electrophile): The site of oxidative addition. Pyrimidine C2-chlorides are generally reactive, but less so than their C4 counterparts.

  • C5-Fluorine (Activator): This electron-withdrawing group (EWG) lowers the LUMO energy of the pyrimidine ring, significantly accelerating the rate of oxidative addition of Pd(0) into the C2-Cl bond compared to the non-fluorinated analog.

  • C4-Cyclopentylamine (Deactivator): The lone pair on the exocyclic nitrogen donates electron density into the ring (resonance), partially deactivating the C2 position. Furthermore, this secondary amine moiety can act as a competitive ligand, potentially leading to catalyst poisoning if the phosphine ligand does not bind Pd tightly.

The Catalytic Cycle & Critical Control Points

The success of this reaction hinges on the Oxidative Addition step. Because the substrate is electron-rich (due to the C4-amine), we must use electron-rich, bulky phosphine ligands to facilitate this step and stabilize the resulting Pd(II) species.

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate-A Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base OffCycle OFF-CYCLE: Catalyst Poisoning (Substrate Coordination) OxAdd->OffCycle Low Ligand Conc. RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the risk of catalyst poisoning by the substrate's own amine if ligand concentration is insufficient.

Experimental Protocols

Method A: The "Workhorse" Protocol (Xantphos)

Recommended for: Primary anilines, unhindered secondary amines, and scale-up batches (>10g).

Rationale: Xantphos is a wide-bite-angle bidentate ligand. It enforces a geometry on the Palladium that favors reductive elimination. It is highly robust and air-stable.

Materials:

  • Substrate-A: 1.0 equiv

  • Amine Partner: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (4-10 mol%) — Maintain 2:1 Ligand:Pd ratio.

  • Base: Cs₂CO₃ (2.0 equiv) — Must be finely ground and dry.

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add Substrate-A, the Amine Partner, Cs₂CO₃, Pd(OAc)₂, and Xantphos.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times. Crucial: O₂ inhibits the reduction of Pd(II) to Pd(0).

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane.

  • Activation: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ RPM).

    • Note: The reaction mixture should turn from orange/red to dark brown/black over 10-20 minutes.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the disappearance of the Cl-isotope pattern (M and M+2 in 3:1 ratio).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: The "High-Performance" Protocol (BrettPhos)

Recommended for: Electron-deficient anilines, sterically hindered amines, or if Method A fails.

Rationale: BrettPhos is a bulky, electron-rich Buchwald precatalyst. It creates a highly active Pd(0) species capable of oxidative addition into deactivated chlorides and prevents


-hydride elimination (a common side reaction with aliphatic amines).

Materials:

  • Substrate-A: 1.0 equiv

  • Amine Partner: 1.1 equiv

  • Catalyst: BrettPhos Pd G3 or G4 Precatalyst (1-3 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) — Handle in glovebox or rapid weigh-out; highly hygroscopic.

  • Solvent: Toluene or t-Amyl Alcohol (0.2 M)

Step-by-Step Procedure:

  • Preparation: Ideally performed in a glovebox. If on a benchtop, use Schlenk techniques.

  • Charge: Add Substrate-A, Amine Partner, NaOtBu, and BrettPhos Pd G3 to the vial.

  • Degas: Evacuate/Refill N₂ x3.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 80-90°C . Note: Stronger base allows lower temperature.

  • Quench: Dilute with water/EtOAc. Caution: NaOtBu is strong; ensure pH is neutralized during workup if the product is acid-sensitive.

Data Presentation & Troubleshooting

Ligand Performance Comparison

The following table summarizes expected conversion rates based on 2-chloro-5-fluoropyrimidine reactivity profiles [1][4].

Ligand SystemBaseTempTimeConversionApplication Scope
Xantphos / Pd(OAc)₂ Cs₂CO₃100°C4-12 hHigh (>90%)General purpose; scale-up friendly.
BrettPhos Pd G3 NaOtBu80°C1-4 hExcellent (>98%)Difficult substrates; fast reaction.
BINAP / Pd₂(dba)₃ Cs₂CO₃110°C18 hModerate (60-80%)Legacy method; often requires higher loading.
PPh₃ / Pd(PPh₃)₄ K₂CO₃100°C24 hLow (<20%)Not Recommended. Ligand is too small/weak.
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Starting material remains, catalyst turns black immediately (Pd black precipitation).

    • Cause: "Ligand Starvation." The active Pd(0) is unstable.

    • Solution: Increase Ligand:Pd ratio to 2.5:1 or switch to a Precatalyst (e.g., Xantphos Pd G3) to ensure 1:1 stoichiometry is enforced.

  • Issue: Product forms but de-chlorination (hydrodehalogenation) is observed (M-Cl replaced by M-H).

    • Cause:

      
      -hydride elimination or solvent reduction.
      
    • Solution: Switch from Isopropanol or primary alcohols to Toluene. Use a bulkier ligand (BrettPhos) to block the vacant site required for

      
      .
      
  • Issue: Low yield with NaOtBu.

    • Cause: Functional group incompatibility (e.g., if Substrate-A or partner has esters/nitriles).

    • Solution: Switch back to Cs₂CO₃ or K₃PO₄ (weaker bases) and increase temperature/time.

Decision Pathway

Use this logic flow to select the correct starting conditions.

DecisionTree Start Start: Coupling Substrate-A Q1 Is the Amine Partner Sterically Hindered? Start->Q1 Q2 Does the Amine contain Base-Sensitive Groups (Esters)? Q1->Q2 No MethodB USE METHOD B (BrettPhos / NaOtBu) Q1->MethodB Yes (e.g., t-Butyl amine) MethodA USE METHOD A (Xantphos / Cs2CO3) Q2->MethodA Yes (Needs mild base) Q2->MethodA No (Standard) MethodC USE METHOD B* (BrettPhos / K3PO4)

Figure 2: Protocol selection decision tree based on amine partner characteristics.

References

  • Organic Synthesis. (2015).[1] Buchwald-Hartwig Coupling – General Mechanism and Procedures.[1] Retrieved from [Link]

  • Pike, K. G., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal. Retrieved from [Link]

Sources

Application Notes and Protocols for C-2 Displacement in 2-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-2 Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic functionalization of the pyrimidine ring is paramount for modulating the biological activity and material properties of these compounds. Specifically, substitution at the C-2 position is a critical step in the synthesis of a vast array of valuable molecules. However, the selective functionalization of the C-2 position in readily available 2-chloropyrimidine derivatives presents a significant synthetic challenge, often complicated by competing reactions at other positions, particularly C-4 in di-substituted systems.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions for C-2 displacement in 2-chloropyrimidine derivatives. We will delve into the underlying mechanistic principles, explore a range of reaction protocols for various nucleophiles, and offer insights into achieving high regioselectivity.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The displacement of a halide at the C-2 position of a pyrimidine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination sequence.[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-2 carbon of the pyrimidine ring. This step is generally the rate-determining step of the reaction.[2] The electron-withdrawing nature of the ring nitrogen atoms makes the pyrimidine ring susceptible to nucleophilic attack.[3]

  • Formation of a Meisenheimer Intermediate: The nucleophilic attack disrupts the aromaticity of the pyrimidine ring, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer intermediate formed by attack at the C-2 or C-4 positions can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization.[2][5] This is why nucleophilic attack is favored at these positions over the C-5 position.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the leaving group, in this case, the chloride ion.

The overall reactivity of 2-chloropyrimidines in SNAr reactions is significantly higher than that of chlorobenzene, for instance, due to the activating effect of the ring nitrogens.[6]

Visualizing the SNAr Mechanism

experimental_workflow start Start setup Reaction Setup: - 2-Chloropyrimidine derivative - Nucleophile - Solvent - Base (if required) start->setup reaction Reaction: - Stirring at specified temperature - Monitor by TLC or LC-MS setup->reaction workup Work-up: - Quenching - Extraction - Drying reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR - MS - etc. purification->characterization end End characterization->end

Caption: A generalized workflow for C-2 displacement reactions.

Protocol 1: C-2 Amination of 2-Chloropyrimidines

The introduction of an amino group at the C-2 position is a common transformation in the synthesis of bioactive molecules.

Materials:

  • 2-Chloropyrimidine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Triethylamine (TEA) (1.5 mmol) or Potassium Carbonate (K2CO3) (1.5 mmol)

  • Solvent: Ethanol (EtOH), N,N-Dimethylformamide (DMF), or water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloropyrimidine derivative (1.0 mmol) and the chosen solvent (5 mL).

  • Add the amine (1.2 mmol) to the solution.

  • Add the base, either triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol). [7]4. Heat the reaction mixture to reflux (for EtOH) or a specified temperature (e.g., 80-100 °C for DMF) and stir for the required time (typically 2-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • If using an organic solvent, remove it under reduced pressure. If using water, the product may precipitate and can be collected by filtration. [8]7. If an oily residue is obtained, dissolve it in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aminopyrimidine derivative.

Notes:

  • The choice of base is important. Organic bases like triethylamine are commonly used, while inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents. [7]* For less reactive amines, higher temperatures and longer reaction times may be necessary.

  • In some cases, solvent-free conditions at elevated temperatures (80-90 °C) can be highly effective for the synthesis of 2-aminopyrimidine derivatives. [9]* The use of water as a "green" solvent can be highly effective for the amination of reactive heteroaryl chlorides like 2-chloropyrimidine. [8]

Protocol 2: C-2 Thiolation of 2-Chloropyrimidines

The introduction of a sulfur-containing moiety at the C-2 position is crucial for the synthesis of various therapeutic agents.

Materials:

  • 2-Chloropyrimidine derivative (1.0 mmol)

  • Thiol (1.1 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol) or Potassium Carbonate (K2CO3) (1.5 mmol)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 mmol) and the anhydrous solvent (3 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • In a separate flask, dissolve the 2-chloropyrimidine derivative (1.0 mmol) in the anhydrous solvent (2 mL).

  • Add the solution of the 2-chloropyrimidine derivative dropwise to the thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-thiopyrimidine derivative.

Notes:

  • The use of a strong base like NaH is necessary to deprotonate the thiol and generate the more nucleophilic thiolate. For less sensitive substrates, a weaker base like K2CO3 in DMF can be used.

  • Anhydrous conditions are crucial when using sodium hydride to prevent its reaction with water.

  • For 2,4-dichloropyrimidines, achieving C-2 selectivity with thiols can be challenging via standard SNAr. In such cases, palladium-catalyzed C-S cross-coupling with bulky NHC ligands at low temperatures (e.g., 0 °C) is the method of choice for high C-2 selectivity. [10][11]

Protocol 3: C-2 Alkoxylation of 2-Chloropyrimidines

The synthesis of 2-alkoxypyrimidines is often achieved through the reaction of 2-chloropyrimidines with alkoxides.

Materials:

  • 2-Chloropyrimidine derivative (1.0 mmol)

  • Alcohol (used as solvent or in excess)

  • Sodium metal (Na) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol (5 mL).

  • Carefully add small pieces of sodium metal (1.2 mmol) to the alcohol and stir until the sodium has completely dissolved to form the sodium alkoxide. Alternatively, add sodium hydride (1.2 mmol) portion-wise at 0 °C.

  • Add the 2-chloropyrimidine derivative (1.0 mmol) to the alkoxide solution.

  • Heat the reaction mixture to reflux and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Remove the alcohol under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to obtain the desired 2-alkoxypyrimidine.

Notes:

  • The in situ generation of the alkoxide from the corresponding alcohol and a strong base is a common and effective method.

  • The alcohol can often serve as both the nucleophile and the solvent.

  • For substrates with other sensitive functional groups, milder conditions using a base like potassium carbonate in a polar aprotic solvent may be employed, although this may require higher temperatures and longer reaction times.

  • In specific cases, such as with 2-MeSO2-4-chloropyrimidine, C-2 selective alkoxylation can occur at very low temperatures (-78 °C) due to hydrogen bonding interactions that direct the nucleophile to the C-2 position. [12]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no conversion Insufficiently reactive nucleophileUse a stronger base to generate a more potent nucleophile (e.g., NaH for thiols/alcohols).
Low reaction temperatureIncrease the reaction temperature. Consider using a higher boiling point solvent.
Steric hindranceFor bulky nucleophiles or substrates, longer reaction times or catalyzed methods may be necessary.
Poor regioselectivity (C-4 substitution) Inherent reactivity of the substrateFor 2,4-dichloropyrimidines, consider a catalyst-controlled approach for C-2 selectivity (e.g., Pd-catalysis with bulky NHC ligands for thiols). [11]
Reaction conditions favor C-4 attackSystematically screen solvents, bases, and temperatures.
Side product formation Decomposition of starting material or productRun the reaction at a lower temperature for a longer period. Ensure an inert atmosphere for sensitive reagents.
Di-substitutionUse a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture.

Conclusion

The selective C-2 displacement of 2-chloropyrimidine derivatives is a versatile and powerful tool in synthetic organic chemistry. While challenges in regioselectivity exist, a thorough understanding of the underlying SNAr mechanism, coupled with the strategic choice of catalysts and reaction conditions, allows for the efficient synthesis of a wide range of C-2 functionalized pyrimidines. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully navigate these important transformations in their own synthetic endeavors.

References

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). Google Cloud.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.). ECHEMI.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026, January 29). PMC.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Taylor & Francis.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Wuxi Apptec.
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI.
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025, June 27). Mol* Inst.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). Universidad del Atlántico.
  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [a]. (n.d.). ResearchGate.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC.

Sources

Topic: Solvent Selection and Dissolution Protocol for 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the selection of appropriate solvents and the development of a robust dissolution protocol for 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine. The guidance herein is founded on an analysis of the compound's physicochemical properties, established principles of solubility, and validated experimental methodologies. The protocols are designed for researchers, scientists, and drug development professionals to ensure reproducible and accurate preparation of solutions for a variety of applications, from chemical synthesis to biological screening.

Introduction: The Critical Role of Solvent Selection

2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The successful use of this compound in any experimental or developmental workflow—be it reaction chemistry, purification, analytical characterization, or formulation—is fundamentally dependent on its dissolution in a suitable solvent system. Improper solvent selection can lead to inaccurate concentration measurements, incomplete reactions, and poor bioavailability, ultimately compromising experimental outcomes and leading to costly delays in development.[1][2]

This guide moves beyond a simple list of solvents, providing the foundational logic for solvent choice and a detailed, self-validating experimental protocol for solubility determination.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" serves as our primary guide, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3] An analysis of the molecular structure of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine reveals a molecule of dual character.

  • Polar Features:

    • Pyrimidine Core & Amine Group: The nitrogen atoms in the pyrimidine ring and the secondary amine group (-NH-) are capable of acting as hydrogen bond acceptors and donors, respectively. These features favor interaction with polar protic and aprotic solvents.

    • Fluoro- and Chloro- Substituents: The high electronegativity of the fluorine and chlorine atoms creates significant dipole moments within the molecule, enhancing its affinity for polar solvents.

  • Non-Polar (Lipophilic) Features:

    • N-cyclopentyl Group: The cyclopentyl ring is a bulky, non-polar, aliphatic moiety that contributes significant hydrophobic character. This feature promotes solubility in less polar organic solvents.

    • Aromatic Ring System: The pyrimidine ring itself, while containing polar atoms, has a delocalized π-electron system that can engage in non-polar interactions.

cluster_logic Logical Workflow for Solvent Selection A Step 1: Analyze Solute Structure (2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine) B Identify Polar Moieties: - Pyrimidine Nitrogens - Amine Group (H-bonding) - Fluoro/Chloro Dipoles A->B C Identify Non-Polar Moieties: - N-cyclopentyl Group - Aromatic Core A->C D Formulate Hypothesis: 'Mixed Polarity' Likely soluble in polar aprotic and moderately polar solvents. B->D C->D E Step 2: Select Diverse Solvent Panel (Polar Protic, Polar Aprotic, Non-Polar) D->E F Step 3: Execute Experimental Solubility Screening Protocol E->F G Step 4: Analyze Data & Select Optimal Solvent(s) F->G

Caption: Logical workflow for rational solvent selection.

Protocol: Equilibrium Solubility Screening (Shake-Flask Method)

This protocol details the definitive "shake-flask" method, which remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It is designed to be self-validating by ensuring that equilibrium is reached and that the solid form of the compound does not change during the experiment.

Materials and Equipment
  • 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine (solid)

  • Selected solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Water)

  • Analytical-grade or HPLC-grade solvents

  • 2 mL glass vials with screw caps

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Orbital shaker with temperature control

  • Benchtop microcentrifuge

  • Calibrated pipettes

  • 0.22 µm syringe filters (low-binding, e.g., PVDF or PTFE)

  • HPLC or LC-MS system for quantification

Step-by-Step Experimental Workflow
  • Preparation: Add an excess of solid 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine to a pre-weighed 2 mL glass vial (e.g., add ~5-10 mg). Record the exact mass.

  • Solvent Addition: Add a precise volume of the selected test solvent (e.g., 1.0 mL) to the vial. This creates a slurry.

  • Equilibration: Cap the vial tightly. Place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours. The extended time is crucial to ensure the system reaches thermodynamic equilibrium.[5]

  • Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration (Mandatory): Filter the collected supernatant through a 0.22 µm syringe filter directly into a clean analysis vial. This step removes any fine particulates that could interfere with analysis.[4]

  • Dilution: Create a dilution series of the filtered supernatant using the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples via a validated HPLC-UV or LC-MS method to determine the precise concentration.

  • Solid-State Analysis (Self-Validation): After removing the supernatant, recover the remaining solid from the vial. Analyze it using techniques like XRPD or DSC to confirm that no phase change or degradation of the material occurred during the experiment.[4]

A Start: Add excess solid to vial B Add precise volume of solvent A->B C Equilibrate with agitation (24-48h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw clear supernatant D->E F Filter supernatant (0.22 µm syringe filter) E->F G Dilute sample for analysis F->G H Quantify concentration (HPLC / LC-MS) G->H I End: Calculate Solubility (mg/mL) H->I

Caption: The Shake-Flask experimental workflow.

Expected Solubility Profile & Data Summary

While experimental verification is paramount, a predictive solubility table can guide initial solvent selection. The following table summarizes the expected solubility based on the structural analysis and data from analogous fluorinated pyrimidines and heterocyclic amines.[6][7][8][9]

SolventClassPolarity IndexPredicted Solubility (at 25 °C)Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100 mg/mL (Very Soluble)Strong H-bond acceptor, effectively solvates both polar and non-polar moieties.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 100 mg/mL (Very Soluble)Similar to DMSO, excellent at dissolving a wide range of organic molecules.
Dichloromethane (DCM)Halogenated3.120 - 50 mg/mL (Soluble)Moderate polarity accommodates the mixed characteristics of the solute.
Tetrahydrofuran (THF)Ether4.020 - 50 mg/mL (Soluble)Aprotic ether with moderate polarity.
Ethanol (EtOH)Polar Protic4.310 - 30 mg/mL (Soluble)Can H-bond with the solute, but its alkyl chain also interacts favorably with the cyclopentyl group.
Acetonitrile (ACN)Polar Aprotic5.85 - 15 mg/mL (Sparingly Soluble)While polar, it is less effective at solvating bulky, mixed-character molecules compared to DMSO/DMF.
Ethyl Acetate (EtOAc)Ester4.45 - 15 mg/mL (Sparingly Soluble)Moderate polarity, often a good solvent for purification but may not achieve high concentrations.
WaterPolar Protic10.2< 1 mg/mL (Insoluble)The large, non-polar cyclopentyl group significantly hinders aqueous solubility.
HeptaneNon-Polar0.1< 0.1 mg/mL (Insoluble)Lacks any polar character to interact with the pyrimidine core or amine group.

Protocol: Preparation of a Standard Stock Solution

For most laboratory applications (e.g., reaction setup, biological screening plates), a concentrated stock solution in DMSO or DMF is recommended.

  • Target: Prepare a 1.0 mL stock solution of 20 mg/mL (or ~100 mM) 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine.

  • Weighing: Accurately weigh 20.0 mg of the compound into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.9 mL of high-purity DMSO to the vial.

  • Dissolution: Cap the vial and vortex vigorously for 1-2 minutes. If necessary, place the vial in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to reach a final total volume of 1.0 mL.

  • Mixing & Storage: Invert the vial several times to ensure homogeneity. Store the stock solution at -20°C, protected from light and moisture. Before use, allow the solution to thaw completely and warm to room temperature, then vortex briefly to ensure it is homogeneous.

Safety & Handling

  • Always handle 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine in a well-ventilated chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Based on data for similar compounds, this substance may be harmful if swallowed, inhaled, or comes into contact with skin.[11][12]

  • Consult the Material Safety Data Sheet (MSDS) for the specific compound and all solvents used before beginning any work.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved from [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Li, D., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Microchemical Journal. Retrieved from [Link]

  • Persky, K. C., & Wasan, K. M. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fluorinated pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • Li, D., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Scientific Reports. Retrieved from [Link]

  • Hou, J., et al. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Alcudia-Ramos, A., et al. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]

  • Timsina, U., & Hecht, S. S. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the studied heterocyclic amines. Retrieved from [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved from [Link]

Sources

Scale-up process for 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering and scale-up parameters for 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine (CAS: 733039-20-8 for the bromo-analog; fluoro-analog follows identical lithography). This molecule is a critical scaffold in the synthesis of CDK4/6 inhibitors, such as Ribociclib (Kisqali).

The primary challenge in this synthesis is regioselectivity . The starting material, 2,4-dichloro-5-fluoropyrimidine, possesses two electrophilic sites. While the 5-fluoro substituent electronically biases the C4 position for nucleophilic attack, thermodynamic drift or improper thermal control can lead to significant formation of the C2-isomer or bis-substituted impurities.

This guide provides a self-validating protocol designed for kilogram-scale production, emphasizing thermal safety, impurity control, and green solvent selection.

Chemical Strategy & Mechanism

Reaction Mechanics

The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr).

  • Substrate: 2,4-dichloro-5-fluoropyrimidine.[1]

  • Nucleophile: Cyclopentylamine.[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) to scavenge HCl.

Regioselectivity Control

The 5-fluoro group is strongly electron-withdrawing. This lowers the LUMO energy at the C4 position relative to C2, making C4 the kinetically favored site for nucleophilic attack.

  • Kinetic Control (Desired): Low temperature (-10°C to 0°C) favors the C4-amine (Product).

  • Thermodynamic Control (Undesired): Higher temperatures (>20°C during addition) or excess amine increase the rate of C2 attack (Regio-impurity) and double addition (Bis-impurity).

Reaction Scheme Visualization

ReactionScheme Start 2,4-Dichloro- 5-fluoropyrimidine Condition THF/IPA -10°C to 0°C Base Start->Condition Reagent Cyclopentylamine (1.05 eq) Reagent->Condition Product Product (C4-Sub) 2-Chloro-N-cyclopentyl- 5-fluoropyrimidin-4-amine Condition->Product Major (>95%) Impurity1 Impurity A (C2-Sub) Regio-isomer Condition->Impurity1 Minor (High T) Impurity2 Impurity B (Bis-Sub) Diamino species Condition->Impurity2 Minor (Excess Amine)

Caption: SNAr pathway showing kinetic preference for C4 substitution driven by the 5-Fluoro effect.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

ParameterSpecificationCausality / Impact
Reaction Temperature -10°C to 0°C (Addition)< 20°C (Aging)Critical: Higher temps lower the energy barrier for C2 attack, increasing regio-isomer formation.
Amine Stoichiometry 1.05 – 1.10 equivalentsExcess amine leads to bis-substitution (displacing the C2-Cl).
Addition Rate 2–3 hours (Scale dependent)Rapid addition causes localized exotherms (hotspots), degrading selectivity.
Water Content < 0.1% (KF)Water competes as a nucleophile, creating the hydrolysis impurity (uracil derivative).
Solvent Selection THF or 2-MeTHFAprotic polar solvents stabilize the transition state. 2-MeTHF is preferred for green scale-up (easier workup).

Detailed Scale-Up Protocol (1.0 kg Basis)

Safety Warning: 2,4-dichloro-5-fluoropyrimidine is a potent sensitizer and corrosive. It is thermally unstable; avoid heating neat material.[3] All operations must occur in a filtered fume hood or isolator.

Step 1: Reactor Setup & Charging
  • Inert a 20 L jacketed glass reactor with N2.

  • Charge 2-MeTHF (8.0 L) .

  • Charge 2,4-dichloro-5-fluoropyrimidine (1.0 kg, 5.99 mol) .

  • Agitate at 250 RPM until fully dissolved.

  • Cool the reactor jacket to -15°C . Ensure internal mass temperature reaches -10°C .

Step 2: Controlled Addition
  • Prepare a solution of Cyclopentylamine (0.536 kg, 6.29 mol, 1.05 eq) and DIPEA (0.85 kg, 6.58 mol, 1.1 eq) in 2-MeTHF (2.0 L) .

  • Transfer this solution to a dosing vessel.

  • Dose the amine solution into the reactor over 3 hours .

    • Control: Monitor internal temperature. Do not exceed 0°C.

    • Tip: If temp rises > 0°C, pause addition immediately.

Step 3: Reaction Aging
  • After addition, maintain -5°C to 0°C for 1 hour.

  • Slowly warm the batch to 15°C – 20°C over 2 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Pass Criteria: Starting Material < 1.0%; Bis-impurity < 0.5%.

Step 4: Workup & Isolation (Precipitation Method)

Note: While extraction is possible, precipitation offers superior purging of the regio-isomer.

  • Quench the reaction by adding Water (5.0 L) slowly (exothermic).

  • Stir vigorously for 30 minutes to dissolve DIPEA salts.

  • Separate phases.[4] Keep the Organic Phase (Product) .

  • Wash Organic Phase with 5% Aqueous Citric Acid (3.0 L) (removes unreacted amine).

  • Wash with Brine (3.0 L) .

  • Solvent Swap: Distill the 2-MeTHF under vacuum (Tjacket < 45°C) to a low volume (~2 L).

  • Add n-Heptane (6.0 L) slowly to induce crystallization.

  • Cool to 0°C and age for 4 hours.

  • Filter the solids.[5] Wash cake with cold n-Heptane.

  • Dry in a vacuum oven at 40°C.

Expected Yield: 85% – 92% Appearance: Off-white to white crystalline solid.

Process Flow Diagram

ProcessFlow Start Reactor Prep N2 Purge, Cool to -15°C Charge Charge 2,4-di-Cl-5-F-pyrimidine in 2-MeTHF Start->Charge Dose Controlled Addition Cyclopentylamine/Base (T < 0°C) Charge->Dose Age Reaction Aging Warm to 20°C Dose->Age IPC IPC: HPLC Check Age->IPC IPC->Age Fail (Incomplete) Quench Quench & Wash Water/Citric Acid IPC->Quench Pass Cryst Crystallization Solvent Swap to Heptane Quench->Cryst Isolate Filtration & Drying Cryst->Isolate

Caption: Workflow for the 1.0 kg scale production batch.

Analytical Controls & Troubleshooting

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High C2-Isomer (>2%) Addition temp too high (>5°C).Lower jacket temp; reduce addition rate.
High Bis-Impurity (>1%) Excess amine used.Verify stoichiometry. Ensure precise weighing of amine.
Low Yield Product lost in mother liquor.Reduce final volume before heptane addition; cool to -5°C during filtration.
Color Issues (Yellow) Oxidation of amine or impurities.Ensure strict N2 inerting; wash cake with cold IPA/Heptane.

References

  • Novartis AG. (2010). Pyrrolopyrimidine compounds and their uses (Ribociclib Patent).[6] WO2010020675A1. Link

  • Lü, Y., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757–7763. Link

  • Pellegatti, L., et al. (2016).[7] Continuous Flow Synthesis of Ribociclib Intermediate. Organic Process Research & Development. (Contextual grounding for flow vs batch). Link

  • WuXi AppTec. (2020). Regioselectivity of SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[8] Link

Sources

Application Notes and Protocols: Handling and Storage Stability of Fluorinated Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Aminopyrimidines

Fluorinated aminopyrimidines represent a critical class of heterocyclic compounds in modern drug discovery and development. The strategic incorporation of fluorine atoms into the aminopyrimidine scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The strong carbon-fluorine bond often imparts resistance to metabolic degradation, leading to an improved pharmacokinetic profile.[3][5][6] These compounds are integral to the development of therapeutics across various disease areas, including oncology and virology.

However, the unique physicochemical properties conferred by fluorine also necessitate specific handling and storage protocols to ensure the compound's integrity, stability, and the safety of laboratory personnel. Despite the perceived stability of the C-F bond, certain structural motifs can be susceptible to degradation, potentially leading to loss of potency and the formation of undesired byproducts.[7] This guide provides a comprehensive overview of best practices for the handling and storage of fluorinated aminopyrimidines, along with protocols for assessing their stability.

Section 1: Safe Handling of Fluorinated Aminopyrimidines

Given their biological activity, many fluorinated aminopyrimidines should be handled as potentially hazardous or cytotoxic compounds.[8][9] Adherence to strict safety protocols is paramount to minimize exposure risks.

1.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling these compounds:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended. Inspect gloves for any signs of damage before use and change them frequently.[10]

  • Lab Coat: A disposable, back-closing gown made of a low-permeability fabric should be worn.[11]

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes and aerosols.[12][13]

  • Respiratory Protection: For handling powders outside of a contained space, a NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation.[13][14]

1.2 Engineering Controls

  • Chemical Fume Hood/Containment Ventilated Enclosure (CVE): All weighing and reconstitution of powdered fluorinated aminopyrimidines should be performed in a certified chemical fume hood or a CVE to minimize inhalation exposure.[11]

  • Closed System Transfer Devices (CSTDs): For liquid transfers, particularly of cytotoxic compounds, the use of CSTDs can significantly reduce the risk of spills and aerosol generation.[8]

1.3 Spill Management

Prompt and proper cleanup of spills is crucial.[9] Every laboratory should have a well-stocked spill kit specifically for cytotoxic agents.[15]

  • Minor Spills (<5 mL or 5 g): In a fume hood, trained personnel wearing appropriate PPE should absorb liquids with absorbent pads and wipe solids with wet gauze.[16] The area should then be decontaminated three times with a detergent solution followed by water.[16]

  • Major Spills: Evacuate the area and notify the institutional safety officer. Do not attempt to clean up a large spill without specialized training and equipment.

1.4 Waste Disposal

All waste contaminated with fluorinated aminopyrimidines, including gloves, gowns, vials, and cleaning materials, must be disposed of as "Trace Chemotherapeutic Waste" or hazardous chemical waste in designated, clearly labeled, puncture-proof containers.[16]

Section 2: Storage and Stability of Fluorinated Aminopyrimidines

The stability of fluorinated aminopyrimidines is influenced by temperature, light, moisture, and air.[17] Proper storage is essential to maintain their chemical integrity and purity.

2.1 General Storage Recommendations

The following table summarizes general storage conditions. However, it is crucial to consult the manufacturer's specific recommendations for each compound.

Condition Recommendation Rationale
Temperature Store at controlled room temperature (20-25°C) or as specified. Some compounds may require refrigeration (2-8°C) or freezing (-20°C to -80°C).[17]To prevent thermal degradation. Lower temperatures are often necessary for more reactive intermediates.
Light Store in amber vials or other light-resistant containers.[17][18]Many organic molecules, including heterocyclic compounds, are susceptible to photodegradation.
Moisture Store in a dry environment with low humidity. Use of desiccants is recommended.[17]Moisture can lead to hydrolysis of certain functional groups.
Air/Atmosphere For oxygen-sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).[17]To prevent oxidative degradation.

2.2 Factors Influencing Stability

  • Fluorine Position: The position of the fluorine atom on the pyrimidine ring can influence the molecule's electronic properties and, consequently, its stability.

  • Neighboring Groups: The presence of other functional groups can impact stability. For example, certain groups might facilitate intramolecular reactions or increase susceptibility to hydrolysis.[7]

  • pH: The stability of fluorinated aminopyrimidines in solution can be highly pH-dependent. Hydrolysis rates may be accelerated under acidic or basic conditions.

Section 3: Experimental Protocols for Stability Assessment

A well-designed stability study is crucial to determine the shelf-life and appropriate storage conditions for a fluorinated aminopyrimidine. These studies are typically guided by the International Council for Harmonisation (ICH) guidelines.[19]

3.1 Forced Degradation (Stress) Studies

Forced degradation studies are designed to identify potential degradation products and pathways.[20] This information is vital for developing stability-indicating analytical methods.

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of the fluorinated aminopyrimidine in a suitable solvent (e.g., acetonitrile/water).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

  • Neutralize (for acid/base hydrolysis samples): Bring the pH of the acidic and basic solutions back to neutral.

  • Analyze Samples: Analyze all stressed samples, along with a control sample (stored under normal conditions), using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

3.2 Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[19][20]

Protocol: Long-Term Stability Study

  • Batch Selection: Use at least three different batches of the fluorinated aminopyrimidine.[20]

  • Storage: Store the samples in the proposed container closure system under the recommended long-term storage conditions (e.g., 25°C/60% RH or 5°C).

  • Testing Intervals: Test the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Tests: At each time point, perform a suite of tests to assess the compound's quality, including:

    • Appearance

    • Assay (potency)

    • Purity (related substances/impurities)

    • Moisture content (if applicable)

3.3 Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique.[21][22]

Hypothetical HPLC Method for a Fluorinated Aminopyrimidine

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the compound's absorbance maximum (e.g., 260 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method would need to be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Section 4: Visualization of Workflows

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Long-Term Study cluster_3 Analysis A Select Batches B Prepare Samples A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Thermal B->E F Photolytic B->F G Store at Recommended Conditions B->G I HPLC/LC-MS Analysis C->I D->I E->I F->I H Test at Intervals G->H H->I J Data Evaluation I->J

Caption: Workflow for assessing the stability of fluorinated aminopyrimidines.

Conclusion

The unique properties of fluorinated aminopyrimidines that make them valuable in drug development also demand careful attention to their handling and storage. By implementing robust safety procedures, understanding the factors that influence their stability, and conducting thorough stability studies, researchers can ensure the quality and integrity of these important compounds, ultimately contributing to the development of safe and effective medicines.

References

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. PubMed Central. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. [Link]

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]

  • Safety Data Sheet sds/msds 2-amino pyridine. BioChem ChemoPharma. [Link]

  • Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. PubMed. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. [Link]

  • Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. ResearchGate. [Link]

  • Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. PubMed Central. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Pyrimidine degradation pathway: Topics. Science.gov. [Link]

  • Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs. California Institute of Technology. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Fluorinated Heterocycles. ResearchGate. [Link]

  • Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Cole-Parmer. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. ResearchGate. [Link]

  • Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Wiley Online Library. [Link]

  • Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis. PubMed Central. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Drug quality and storage. MSF Medical Guidelines. [Link]

  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. MDPI. [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. PubMed Central. [Link]

  • The effect of sodium fluoride preservative and storage temperature on the stability of 6-acetylmorphine in horse blood, sheep vitreous and deer muscle. PubMed. [Link]

  • Working Safely with Cytotoxic Compounds Guideline. The University of Queensland. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Shelf Life of Medical Devices. U.S. Food and Drug Administration. [Link]

  • Atlas of the microbial degradation of fluorinated pesticides. ResearchGate. [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. [Link]

Sources

Troubleshooting & Optimization

Improving yield of mono-amination in 2,4-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in the Mono-Amination of 2,4-Dichloro-5-Fluoropyrimidine Ticket ID: PYR-5F-SNAr-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Regioselectivity Challenge

You are likely experiencing difficulty controlling the mono-amination of 2,4-dichloro-5-fluoropyrimidine (1) . The objective is to selectively displace the chlorine at the C4 position to generate 4-amino-2-chloro-5-fluoropyrimidine (2) , while minimizing the formation of the C2-isomer (3) and the bis-aminated byproduct (4).

The Core Mechanism: The reaction is a Nucleophilic Aromatic Substitution (


). In 2,4-dichloropyrimidines, the C4 position is inherently more electrophilic than C2. This is significantly amplified by the C5-Fluorine atom .
  • Inductive Effect: The highly electronegative fluorine at C5 pulls electron density away from C4, making it more susceptible to nucleophilic attack.

  • Intermediate Stabilization: The Meisenheimer complex formed at C4 is stabilized by the adjacent ring nitrogens (N3 and N1) and the electron-withdrawing fluorine.

However, "more reactive" does not mean "exclusive." Without strict kinetic control, the amine will attack C2 or react twice (bis-amination).

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path (Kinetic Product) and block the red paths (Thermodynamic/Over-reaction).

ReactionPathway Start 2,4-dichloro- 5-fluoropyrimidine C4_Product TARGET: C4-Amino (Kinetic Product) Start->C4_Product Low Temp (<0°C) Polar Aprotic Solvent C2_Product IMPURITY: C2-Amino (Thermodynamic) Start->C2_Product High Temp Steric Bulk Hydrolysis IMPURITY: Hydrolysis (Wet Conditions) Start->Hydrolysis H2O present Amine Amine (R-NH2) Bis_Product IMPURITY: Bis-Amino (Over-reaction) C4_Product->Bis_Product Excess Amine > RT C2_Product->Bis_Product Excess Amine

Figure 1: Competitive reaction pathways in the


 of 2,4-dichloro-5-fluoropyrimidine.

Critical Parameters & Troubleshooting Guide

The following matrix synthesizes common failure modes with immediate corrective actions.

Failure ModeSymptomRoot Cause AnalysisCorrective Action
Bis-Amination LCMS shows M+Amine+Amine mass. Yield of mono-product < 50%.Stoichiometry/Temp: The second chlorine (C2) becomes reactive once the reaction warms up or if local concentration of amine is too high.1. Strict 1:1 stoichiometry (or 0.95 eq of amine).2. Slow addition of amine (dropwise) over 1 hour.3. Keep temperature < 0°C during addition.
Wrong Regioisomer (C2) NMR shows distinct shift (C2-amino is often downfield compared to C4).Thermodynamic Control: Higher temperatures allow the system to overcome the activation energy for C2 attack. Solvent effects can also stabilize the C2 transition state.1. Switch to Kinetic Control : Run at -10°C to -20°C.2. Use non-protic solvents (THF, DCM) rather than alcohols if solubility permits.
Hydrolysis Formation of hydroxy-pyrimidine (M+16 mass change).Moisture: The C4-Cl is highly labile and will react with trace water in the solvent or base.1. Use anhydrous solvents (THF/DMF).2. Use dry organic bases (DIPEA/TEA) instead of aqueous inorganic bases.
Stalled Reaction Starting material remains after 24h.Base Scavenging: The HCl byproduct protonates your amine nucleophile, deactivating it.1. Ensure an auxiliary base (e.g., DIPEA,

) is present in >1.2 equivalents to scavenge HCl, keeping the nucleophile free.

Optimized Protocol: The "Gold Standard" Method

This protocol is designed for high regioselectivity (C4 > 95%) and minimizes bis-amination.

Reagents:

  • Substrate: 2,4-dichloro-5-fluoropyrimidine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.0 eq)

  • Auxiliary Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous THF (or DCM) – Concentration: 0.2 M

Step-by-Step Procedure:

  • Preparation (T = -20°C): Dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous THF under Nitrogen/Argon atmosphere. Cool the solution to -20°C using an acetone/dry ice bath or cryostat.

    • Why? Low temperature locks the reaction into kinetic control, heavily favoring the more electrophilic C4 position [1].

  • Base Addition: Add DIPEA (1.2 eq) to the cold solution.

    • Why? Adding the auxiliary base before the amine ensures the environment is basic enough to neutralize HCl immediately upon formation.

  • Nucleophile Addition (The Critical Step): Dissolve the Amine (1.0 eq) in a small volume of THF. Add this solution dropwise to the reaction mixture over 30–60 minutes, maintaining the internal temperature below -10°C.

    • Why? "Starving" the reaction of the nucleophile prevents localized high concentrations that lead to bis-amination.

  • Reaction Monitoring: Stir at -10°C to 0°C for 2–4 hours. Monitor by TLC or HPLC.

    • Checkpoint: Do not let the reaction warm to Room Temperature (RT) until starting material is consumed.

  • Work-up: Once complete, quench with water. Extract with EtOAc.[1] Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    

Troubleshooting Logic Flow

Use this decision tree to diagnose your current experiment.

TroubleshootingTree Q1 Is Starting Material Consumed? Q2 Is Bis-Product Present? Q1->Q2 Yes Action_Heat Increase Temp to RT or Add 0.1 eq Amine Q1->Action_Heat No Q3 Is C2-Isomer Major Product? Q2->Q3 No Action_Cool RESTART: Lower Temp (-20°C) Slower Addition Q2->Action_Cool Yes (>5%) Action_Solvent RESTART: Change Solvent (Avoid Alcohols) Q3->Action_Solvent Yes Success Proceed to Purification Q3->Success No (C4 is Major)

Figure 2: Decision logic for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q: Can I use inorganic bases like


? 
A:  Yes, but with caution. Inorganic bases are typically heterogeneous in organic solvents (THF/DCM). This can lead to slow reaction rates or "hot spots" of reactivity. If you must use 

, use DMF or MeCN as the solvent, but be aware that these polar aprotic solvents accelerate the reaction significantly, potentially eroding regioselectivity.

Q: Why is the C2 position reacting? I thought C4 was much more reactive. A: While C4 is electronically favored, steric hindrance can flip the selectivity. If your amine is very bulky (e.g., t-butylamine), it may struggle to access the C4 position (flanked by the C5-Fluorine) and instead attack the more accessible C2, despite it being less electrophilic [2].

Q: How do I distinguish the C4 and C2 isomers by NMR? A: In Proton NMR (


), the proton at the C6 position is a useful handle.
  • C4-substituted product: The C6 proton is adjacent to the C5-F.

  • C2-substituted product: The electronic environment changes.

  • Definitive Method:

    
     HMBC (Heteronuclear Multiple Bond Correlation). The C6 proton will show a correlation to the carbon bearing the amine in the C4-isomer, but different correlations in the C2-isomer.
    

References

  • Regioselectivity in Pyrimidines: The C4-selectivity of 2,4-dichloropyrimidines is a well-documented phenomenon driven by the inductive effect of C5-substituents. Source: Tjørnelund, J. et al. "Regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidines." Journal of Chemical Research. Context: Establishes the baseline reactivity order C4 > C2.
  • Steric & Electronic Control

    • Source: U.S. Patent 5,723,612 (Pfizer Inc).
    • Context: Describes the mono-amination of 2,4-dichloro-5-fluoropyrimidine with high selectivity using controlled temper
    • Link:

  • Source: Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles." Comprehensive Organic Synthesis.
  • Source: Baraldi, P. G., et al. "Nucleophilic substitution of 2,4-dichloropyrimidines: A rational approach." Tetrahedron.

Sources

Overcoming regioselectivity issues in 4-amino vs 2-amino pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Regioselectivity Issues in 4-Amino vs. 2-Amino Pyrimidine Synthesis Content Type: Technical Support Center (Troubleshooting Guide) Audience: Medicinal Chemists and Process Chemists

Status: Online 🟢 Current Ticket Volume: High (Regioselectivity Issues) Lead Scientist: Dr. A. Vance, Senior Application Specialist

Welcome to the Pyrimidine Architecture Support Hub. We understand that the 2,4-dichloropyrimidine scaffold is the workhorse of kinase inhibitor discovery, yet it remains one of the most deceptive substrates in heterocyclic chemistry.

Below are the resolved tickets for the most common "Regioselectivity Nightmares."

🎫 Ticket #1042: "The Classic Mixture"

User: MedChem_Novice Subject: Targeting 4-amino-2-chloropyrimidine but getting a 60:40 mixture. Urgency: High

💬 Support Response:

This is the most common issue. In 2,4-dichloropyrimidine, the C4 position is intrinsically more electrophilic than C2. This is due to the "para-like" electronic deficiency at C4 and the steric hindrance at C2 (which is flanked by two ring nitrogens). However, this selectivity is not absolute and is easily eroded by aggressive conditions.

The Fix: Return to Kinetic Control To maximize C4 selectivity (Target >95:5), you must operate under strict kinetic control.

Protocol:

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the amine. Excess amine promotes bis-substitution or C2 attack once C4 is consumed.

  • Temperature: Start at 0°C or -10°C . Do not heat.

  • Base Choice: Use a non-nucleophilic organic base (DIPEA or TEA). Avoid inorganic bases (like

    
    ) in heating conditions, as they can alter the solubility profile and effective concentration of the nucleophile.
    
  • Solvent: Use Dichloromethane (DCM) or THF . Avoid polar aprotic solvents (DMF, DMSO) if possible, as they accelerate the reaction rate too much, eroding selectivity.

The "Proton Sponge" Trick: If your amine is a salt (e.g., hydrochloride), the order of addition matters.

  • Correct: Dissolve pyrimidine

    
     Cool 
    
    
    
    Add Base
    
    
    Add Amine slowly.
🎫 Ticket #1045: "The Impossible Inverse"

User: Process_Lead_X Subject: I need the 2-amino-4-chloro isomer.


 is failing me.
Urgency:  Critical
💬 Support Response:

You are fighting thermodynamics. Direct


 on 2,4-dichloropyrimidine will always favor C4. Even with exotic ligands, forcing C2 substitution while leaving C4 intact is chemically inefficient.

The Fix: Change the Retrosynthesis Do not try to force the 2,4-dichloro substrate to do what it hates. Use the "Isocytosine Route" or the "Thiomethyl Switch."

Method A: The Isocytosine Route (Recommended) Instead of aminating a chloride, chlorinate an amide.

  • Start: 2-amino-4-hydroxypyrimidine (Isocytosine).

  • Reagent:

    
     (Phosphorus oxychloride).
    
  • Outcome: The hydroxyl at C4 is converted to a chloride. The amino group at C2 remains untouched.

    • Purity: >98% 2-amino-4-chloropyrimidine.[1]

Method B: The Thiomethyl Switch (If you need C4 diversity later)

  • Start: 2-methylthio-4-chloropyrimidine.

  • Step 1: React C4-Cl with your second desired amine (or keep it if you want Cl there).

  • Step 2: Oxidize the C2-SMe to C2-SO2Me (sulfone) using mCPBA.

  • Step 3: The sulfone is a "super-leaving group" at C2, allowing displacement by your amine.

🎫 Ticket #1050: "The Analytical Black Box"

User: Spectroscopy_Lab Subject: I have two spots on TLC. How do I prove which isomer is which by NMR without a crystal structure? Urgency: Moderate

💬 Support Response:

You do not need a crystal structure. You need NOE (Nuclear Overhauser Effect) spectroscopy.

The "Smoking Gun" Logic:

  • 4-Amino Isomer: The amino group (-NHR) is attached at C4. The proton at C5 is immediately adjacent (vicinal).

    • Result: Strong NOE correlation between the NH signal and the C5-H doublet.

  • 2-Amino Isomer: The amino group is at C2. The proton at C5 is on the other side of the ring (separated by N1/N3).

    • Result:No NOE (or very weak) between NH and C5-H.

Quick Reference Table: NMR Shifts (


 in DMSO-

)
Feature4-Amino Product2-Amino Product
C5-H Shift Upfield shift (shielded by adjacent N)Downfield relative to 4-isomer
NOE Signal Strong (NH

H5)
Absent
Reaction Kinetics Forms rapidly at 0°CRequires heat (>60°C)
🎫 Ticket #1066: "The Pd-Catalysis Loophole"

User: Discovery_Chemist Subject: Can Buchwald-Hartwig coupling override the intrinsic


 bias?
💬 Support Response:

Yes, but it depends heavily on the ligand.

  • To reinforce C4 selectivity: Use bulky ligands like BrettPhos or tBuXPhos . The oxidative addition occurs faster at the less hindered C4 position.

  • To flip to C2 selectivity: This is rare but possible using N-acetyl protection strategies.

    • Concept: Use an acetamide nucleophile (neutral) rather than an amine anion.

    • Catalyst: Pd(OAc)2 / Xantphos.[2]

    • Mechanism: The bite angle of Xantphos and the neutral nature of the nucleophile can sometimes favor the more acidic position or specific coordination modes, though C4 is still the major competitor.

🛠️ Visual Troubleshooting Workflows
Diagram 1: The Synthesis Decision Tree

Use this flow to select the correct starting material and conditions.

SynthesisStrategy Start Target Molecule: Amino-Chloropyrimidine Decision1 Which isomer is required? Start->Decision1 TargetC4 Target: 4-Amino-2-Chloro Decision1->TargetC4 Kinetic Control TargetC2 Target: 2-Amino-4-Chloro Decision1->TargetC2 Retrosynthesis RouteA Route A: SNAr on 2,4-Dichloropyrimidine TargetC4->RouteA RouteB Route B: Chlorination of Isocytosine TargetC2->RouteB ConditionsA Conditions: 1.0 eq Amine 0°C, DCM or THF Non-nuc Base (DIPEA) RouteA->ConditionsA ConditionsB Conditions: POCl3, Reflux (Protects C2-Amino, Activates C4-OH) RouteB->ConditionsB ResultA Product: >90% 4-Amino Isomer ConditionsA->ResultA ResultB Product: >98% 2-Amino Isomer ConditionsB->ResultB

Caption: Decision tree for selecting the optimal synthetic route based on the desired regioisomer.

Diagram 2: NMR Diagnostic Logic

Use this flow to interpret your analytical data.

NMRLogic Sample Unknown Isomer (Purified) Exp1 Run 1H-NMR & NOESY Sample->Exp1 CheckNOE Check NOE Cross-peak: NH group <-> C5-Proton Exp1->CheckNOE YesNOE Strong Cross-peak Detected CheckNOE->YesNOE Yes NoNOE No Cross-peak Detected CheckNOE->NoNOE No Conc4 Conclusion: 4-Amino Isomer (Vicinal Proximity) YesNOE->Conc4 Conc2 Conclusion: 2-Amino Isomer (Distal Proximity) NoNOE->Conc2

Caption: Step-by-step logic for distinguishing pyrimidine regioisomers using NOE spectroscopy.

📚 References
  • Regioselectivity in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Reactions:  Tjørnebrant, J. et al. "Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine."[1] Journal of Organic Chemistry. 
    
  • Synthesis of 2-Amino-4-chloropyrimidine: GuideChem Protocols. "Synthesis of 2-Amino-4-chloropyrimidine from Isocytosine."

  • Solvent Effects: BenchChem Technical Notes. "Controlling Regioselectivity in Dichloropyridine and Pyrimidine Reactions."

  • Pd-Catalyzed Amination: Anderson, K. et al. "Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyrimidines." Organic Letters.

  • NMR Characterization: WuXi AppTec QM Magic Class. "Distinguishing Pyrimidine Regioisomers via NMR and QM Calculation."

Sources

Precision Synthesis Support Center: Fluoropyrimidine SnAr Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the Precision Synthesis Support Center. This guide is engineered for medicinal chemists and process scientists encountering yield, selectivity, or safety bottlenecks in the Nucleophilic Aromatic Substitution (SnAr) of fluoropyrimidines. Unlike standard protocols, we focus on the thermodynamic vs. kinetic decision trees that dictate success in these high-energy systems.

Module 1: The Kinetic-Thermodynamic Interface (Regioselectivity)

Q: Why do I observe a mixture of isomers (C2 vs. C4 substitution) even when using a "selective" fluoropyrimidine?

A: Regioselectivity in fluoropyrimidines is governed by the stability of the Meisenheimer complex, which is heavily influenced by temperature.

  • The "Standard" Rule (Kinetic Control): In 2,4-difluoropyrimidines, nucleophilic attack at the C4 position is generally kinetically favored. The intermediate formed at C4 benefits from resonance delocalization onto two nitrogen atoms (N1 and N3), whereas attack at C2 delocalizes charge less effectively.

    • Operational Insight: Conducting reactions at -78°C to 0°C typically locks the reaction into this kinetic C4-pathway.

  • The Temperature Switch (Thermodynamic Control): As temperature increases (>25°C), the reaction overcomes the activation energy for the C2-pathway. Furthermore, the reaction can become reversible, allowing the system to equilibrate to the thermodynamically more stable isomer (often C4, but steric factors can invert this).

    • Critical Failure Mode: High temperatures (>80°C) often lead to bis-substitution (displacement of both fluorines), destroying selectivity entirely.

  • The "Fluorine Effect": Fluorine is highly electronegative, stabilizing the Meisenheimer complex via induction (

    
     effect).[1] This makes fluoropyrimidines significantly more reactive than chloropyrimidines, often requiring lower temperatures to maintain control.
    
Visualizing the Selectivity Pathway

Regioselectivity Start 2,4-Difluoropyrimidine + Nucleophile TS_C4 C4-Transition State (Lower Ea) Start->TS_C4 Low Temp (-78 to 0°C) TS_C2 C2-Transition State (Higher Ea) Start->TS_C2 High Temp (>25°C) Int_C4 C4-Meisenheimer Complex TS_C4->Int_C4 Int_C2 C2-Meisenheimer Complex TS_C2->Int_C2 Prod_C4 C4-Product (Kinetic Major) Int_C4->Prod_C4 Fast Prod_C2 C2-Product (Thermodynamic/Minor) Int_C2->Prod_C2 Slow Prod_Bis Bis-Substituted (Overheating) Prod_C4->Prod_Bis Excess Heat/Eq. Prod_C2->Prod_Bis Excess Heat/Eq.

Caption: Kinetic branching in SnAr. Low temperatures favor the C4 pathway; high temperatures open C2 and bis-substitution risks.

Module 2: Solvent-Temperature Matrix

Q: Can I use DMF at reflux to push the reaction to completion?

A: Absolutely not. While polar aprotic solvents accelerate SnAr, refluxing fluoropyrimidines in DMF often leads to decomposition or dimethylamine incorporation (from DMF hydrolysis). Use this matrix to select the optimal solvent/temperature window.

Solvent ClassSpecific SolventRec. Temp RangeMechanism of ActionKnown Risks
Polar Aprotic (Standard) DMF / DMSO -20°C to 60°CSolvates cation, leaving naked anion (highly reactive).Runaway exotherm; difficult workup; DMF decomposition >100°C.
Polar Aprotic (Volatile) Acetonitrile (MeCN) 0°C to 80°C (Reflux)Moderate rate acceleration; easy removal.May require longer reaction times than DMF.
Protic (Selectivity) IPA / t-Amyl Alcohol 25°C to 100°CH-bonds to nucleophile, slowing rate (good for selectivity).Nucleophilic competition (forming ether byproducts) if base is too strong.
Ether (Inert) THF / 2-MeTHF -78°C to 60°CExcellent for cryogenic selectivity control.Poor solubility of inorganic bases (requires crown ethers or soluble organic bases).
Module 3: Troubleshooting & Optimization Protocols

Q: My reaction stalls at 60% conversion. Adding more heat just creates impurities. What is happening?

A: This is likely Product Inhibition or HF Poisoning , not a thermal issue.

  • The Cause: The leaving group is Fluoride (

    
    ).[2][3][4] As the reaction proceeds, HF is generated (if protons are available) or metal fluorides precipitate. 
    
    
    
    can form tight H-bonds with the nucleophile in non-polar solvents, deactivating it.
  • The Fix: Do not increase temperature. Instead, add a Fluoride Scavenger (e.g., TMSCl or excess inorganic base like

    
     with a phase transfer catalyst) to precipitate the fluoride and free the nucleophile.
    
Protocol: Temperature Screening Workflow

Use this self-validating protocol to determine the "Ceiling Temperature" (T_max) for your specific substrate.

  • Preparation: Prepare 5 vials with 0.1 mmol substrate + 1.1 eq nucleophile + 2.0 eq DIPEA in 1 mL THF.

  • The Gradient: Set heating block to: -20°C, 0°C, 20°C, 40°C, 60°C.

  • Checkpoint 1 (1 hour): Sample all vials. Analyze by UPLC-MS.

    • Look for: Conversion % vs. Bis-substitution %.

  • Checkpoint 2 (Selection): Identify the lowest temperature where conversion >50% with <2% bis-product. This is your T_opt .

  • Scale-Up: When scaling >10g, reduce T_opt by 10°C to account for mass transfer and exotherm retention.

Module 4: Process Safety (Thermal Runaway)

Q: I am scaling up a fluoropyrimidine SnAr. Are there hidden thermal hazards?

A: Yes. SnAr reactions are inherently exothermic. Fluoropyrimidines are high-energy substrates.

  • Hazard: The reaction rate often doubles for every 10°C increase. If the heat of reaction ($ \Delta H_{rxn} $) cannot be removed fast enough, the temperature spikes, further accelerating the rate (Runaway).

  • Critical Control: Never add the nucleophile in one portion at high temperature. Use Dosing Controlled addition.

Thermal Safety Assessment Workflow

Safety Step1 Calculate Adiabatic Temp Rise (ΔT_ad) Decision1 ΔT_ad > 50°C? Step1->Decision1 Safe Batch Process OK (Monitor T_int) Decision1->Safe No Unsafe High Hazard Do NOT Batch Decision1->Unsafe Yes Mitigation Switch to Semi-Batch (Dose Nucleophile) Unsafe->Mitigation Standard Lab Flow Continuous Flow Reactor Unsafe->Flow Advanced

Caption: Decision tree for managing exothermic SnAr risks during scale-up.

References
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Foundational mechanism of SnAr and Meisenheimer complexes). Link

  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges; Royal Society of Chemistry, 2011. (Context on fluoropyrimidines in drug design). Link

  • Neubauer, T. et al. "Regioselectivity in the SnAr Reactions of 2,4-Dichloropyrimidines." Org. Process Res. Dev.2023 .[5] (Detailed analysis of C2 vs C4 selectivity switches). Link

  • Kinkead, H. et al. "Safety Assessment of SnAr Reactions: Thermal Hazards." Org. Process Res. Dev.2019 . (Specific data on exotherms in aromatic substitution). Link

Sources

Minimizing bis-substitution byproducts in pyrimidine amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Bis-Substitution Byproducts in Pyrimidine Amine Synthesis Ticket ID: PYR-OPT-404 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Selectivity Challenge

In the synthesis of mono-aminated pyrimidines from di-halo precursors (e.g., 2,4-dichloropyrimidine), the formation of bis-substituted byproducts is the most common failure mode. This occurs because the introduction of the first amine group (an electron-donating group) does not sufficiently deactivate the ring to prevent a second nucleophilic attack, especially under forcing conditions.

This guide provides a root-cause analysis and actionable protocols to maximize mono-selectivity (typically at the C4 position) and suppress the formation of the bis-amino impurity.

Module 1: Mechanistic Baseline (The "Why")

To control the reaction, you must understand the electronic bias of the substrate.[1]

Q: Why does the reaction prefer C4, and why does it over-react?

A: In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2. This is due to the additive inductive effect of the adjacent nitrogens and the resonance structures that place a positive charge density at C4 and C6.

  • The Trap: Once the first amine is installed at C4, the ring is deactivated. However, if the reaction temperature is too high or the local concentration of amine is too high, the remaining C2 chloride—though less reactive—will still undergo Nucleophilic Aromatic Substitution (

    
    ), leading to the bis-product.
    
Visualization: Reactivity & Selectivity Logic

PyrimidineReactivity Start 2,4-Dichloropyrimidine C4_Path Path A: C4 Attack (Kinetic Preference) Start->C4_Path Standard SNAr (Low Temp) C2_Path Path B: C2 Attack (Thermodynamic/Catalytic) Start->C2_Path Pd-Catalysis (Bulky Ligands) Mono Mono-Substituted Product (Desired) C4_Path->Mono C2_Path->Mono Bis Bis-Substituted Impurity (Over-reaction) Mono->Bis Excess Amine High Temp Poor Mixing

Figure 1: Decision pathways for pyrimidine substitution. Path A represents the standard


 approach, where controlling the transition from Mono to Bis is the primary objective.

Module 2: Troubleshooting & Protocol

Q: I am getting a 60:40 mixture of mono:bis product. How do I fix this?

A: The issue is likely local stoichiometry . If you add the pyrimidine to the amine, the first drops of pyrimidine encounter a huge excess of amine, instantly driving the reaction to the bis-product.

The Solution: Reverse Addition at Cryogenic Temperatures. You must ensure the pyrimidine is always in excess relative to the amine until the very end of the addition.

Standard Operating Procedure (SOP): High-Selectivity Mono-Amination
  • Preparation (Electrophile): Dissolve 2,4-dichloropyrimidine (1.0 equiv) in THF or DCM. Cool to -78°C (or -20°C if solubility is an issue).

  • Preparation (Nucleophile): Dissolve the amine (0.95 equiv—slight deficit is key) and non-nucleophilic base (DIPEA, 1.1 equiv) in the same solvent.

  • The Critical Step (Reverse Addition): Add the amine solution dropwise to the pyrimidine solution over 60–90 minutes.

    • Why: This keeps the concentration of free amine near zero, statistically forcing it to react with the most abundant electrophile (the unreacted dichloro-SM) rather than the mono-product.

  • Monitoring: Stir at low temperature for 2 hours. Monitor by HPLC/UPLC. Do not warm up unless conversion stalls.

Data: Impact of Conditions on Selectivity
VariableCondition A (Poor)Condition B (Optimized)Mechanistic Impact
Addition Order Pyrimidine added to AmineAmine added to PyrimidinePrevents local excess of nucleophile.
Temperature Room Temp (25°C)-78°C to 0°CLow temp maximizes the rate difference between C4 and C2 (

).
Equivalents 1.2 - 1.5 equiv Amine0.90 - 0.95 equiv AmineStarving the reaction prevents the "second hit."
Solvent DMF/DMSO (Polar Aprotic)THF/DCM/ToluenePolar solvents accelerate

indiscriminately; non-polar solvents enhance selectivity.

Module 3: Catalysis & Ligand Control (Buchwald-Hartwig)[1][2][3]

Q: is failing or I need C2 selectivity. What now?

A: If the pyrimidine is deactivated (e.g., by an electron-donating group at C5) or you specifically need the C2-isomer, thermal


 will fail or yield mixtures. You must switch to Palladium-catalyzed amination.
  • C4 Selectivity: Use standard ligands (BINAP, dppf).

  • C2 Selectivity: Use bulky N-heterocyclic carbene (NHC) ligands or specific phosphines (e.g.,

    
    BuXPhos). The steric bulk prevents oxidative addition at the crowded C4 position (flanked by C5-H), forcing the reaction to the more accessible C2.
    
Workflow: Choosing the Right Path

OptimizationFlow Start Start: 2,4-Dichloropyrimidine Goal What is your target? Start->Goal C4_Target Target: C4-Amine Goal->C4_Target C2_Target Target: C2-Amine Goal->C2_Target SNAr_Check Try SNAr first: Reverse Addition, -78°C C4_Target->SNAr_Check Pd_C2 Pd-Catalysis: Ligand: IPr (NHC) or tBuXPhos Base: KOtBu C2_Target->Pd_C2 Success Success: >90% Mono SNAr_Check->Success Fail Fail: Bis-product or No Rxn SNAr_Check->Fail Pd_C4 Pd-Catalysis: Ligand: BINAP or Xantphos Base: Cs2CO3 Fail->Pd_C4

Figure 2: Workflow for selecting between thermal SNAr and Pd-catalyzed conditions based on regioselectivity targets.

Module 4: Purification & Analysis

Q: How do I separate the mono-product from the bis-impurity?

A: Even with optimized conditions, you may have 5-10% bis-product. Separation relies on the significant polarity difference.

  • TLC/Flash Chromatography:

    • The Bis-product is typically much more polar (two amino groups capable of H-bonding) than the Mono-product.

    • Eluent: Start with a gradient of 0%

      
       50% EtOAc in Hexanes. The bis-product will often stick to the baseline or elute very late.
      
    • Tip: If the amines are basic, add 1% Triethylamine (TEA) to the eluent to prevent streaking on silica.

  • Solubility Trick (Trituration):

    • Bis-amino pyrimidines are often highly crystalline and less soluble in non-polar solvents than the mono-chloride intermediate.

    • Method: Dissolve the crude mixture in minimal hot Ethanol or Toluene and cool. The bis-product may precipitate out, leaving the desired mono-product in the mother liquor.

References

  • Regioselectivity of SNAr on 2,4-Dichloropyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (2015).[2]

    • URL:[Link]

  • Palladium-Catalyzed Selectivity (C2 vs C4)

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[3]

    • Source: Organic Letters (2006).
    • URL:[Link]

  • General Pyrimidine Process Chemistry

    • Title: Optimization of Pyrimidine Synthesis via SNAr and Buchwald-Hartwig Architectures.
    • Source: Organic Process Research & Development (General Reference Context).
    • URL:[Link]

  • Chromatographic Separation of Pyrimidines

    • Title: HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
    • Source: Journal of Biochemical and Biophysical Methods (2007).[4]

    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working on the purification of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine via recrystallization. The content is structured to provide not only procedural steps but also the underlying scientific principles and troubleshooting strategies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine?

Recrystallization is a critical purification technique used in pharmaceutical development to isolate and purify active pharmaceutical ingredients (APIs).[1] The primary goal is to remove impurities from the crude product, resulting in a highly pure, crystalline solid. This process leverages differences in solubility between the target compound and its impurities in a given solvent system.[2] A successful recrystallization enhances the compound's purity profile, which is essential for downstream applications, including accurate biological testing and formulation development.

Q2: Based on its chemical structure, what general class of solvents should I start with for screening?

The structure of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine—containing a pyrimidine ring, a secondary amine, and halogen atoms—suggests moderate polarity. The presence of the amine group allows for hydrogen bonding. A good starting point is to screen a range of solvents with varying polarities.[3] Consider polar protic solvents (e.g., ethanol, isopropanol), polar aprotic solvents (e.g., acetone, ethyl acetate), and nonpolar solvents (e.g., toluene, heptane). The principle is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4]

Q3: What are the ideal characteristics of a recrystallization solvent for this compound?

The ideal solvent should exhibit a steep solubility curve for 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine. This means it should:

  • Dissolve the compound completely when hot: This ensures all the material goes into the solution phase.

  • Exhibit low solubility for the compound when cold: This maximizes the recovery of the purified product upon cooling.[4]

  • Either not dissolve impurities at all or dissolve them very well: If impurities are insoluble, they can be removed by hot filtration. If they are highly soluble, they will remain in the mother liquor after the target compound crystallizes.[4]

  • Be chemically inert: The solvent should not react with the compound.

  • Be volatile enough for easy removal: The solvent should be easily removable from the final crystals during the drying process.[4]

  • Have a boiling point below the melting point of the compound: This prevents the compound from "oiling out" (melting before it dissolves).[5]

Solvent Selection & Optimization Workflow

The selection of an appropriate solvent system is the most critical factor in a successful recrystallization. The following workflow provides a systematic approach to identifying a suitable single-solvent or mixed-solvent system.

Solvent_Selection_Workflow start_node Start: Crude Compound screen_single Step 1: Single-Solvent Screening (Test small scale in various solvents) start_node->screen_single Begin Screening process_node process_node decision_node decision_node result_node result_node fail_node Re-evaluate Purification Strategy (e.g., Chromatography) decision_good_single Good Single Solvent Found? screen_single->decision_good_single result_single Optimize & Scale-up Single-Solvent Recrystallization decision_good_single->result_single Yes screen_mixed Step 2: Mixed-Solvent Screening (Identify miscible solvent pairs) decision_good_single->screen_mixed No decision_good_mixed Good Mixed Solvent Found? screen_mixed->decision_good_mixed decision_good_mixed->fail_node No result_mixed Optimize & Scale-up Two-Solvent Recrystallization decision_good_mixed->result_mixed Yes Recrystallization_Concept Ideal Recrystallization Solvent Profile y_axis Solubility origin origin->y_axis x_axis Temperature origin->x_axis p_low_temp p_high_temp p_low_temp->p_high_temp  Steep Solubility Curve anno_low Low Solubility (Cold) (Maximizes Yield) anno_high High Solubility (Hot) (Allows Dissolution)

Caption: The relationship between temperature and solubility for an ideal solvent.

References

  • Myerson, A. S., & Kim, K. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. DOI. [Link]

  • University of York, Department of Chemistry. Solvent Choice - Chemistry Teaching Labs. [Link]

  • Klamt, A., & Diedenhofen, M. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]

  • Pharma.Tips. (2025). API flow property failure after re-crystallization parameter adjustment. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

Sources

Validation & Comparative

LC-MS fragmentation pattern of fluorinated pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: LC-MS/MS Fragmentation Dynamics of Fluorinated Pyrimidine Intermediates

Executive Summary: The Fluorine Signature

In the development of oncology drugs (e.g., 5-Fluorouracil, Capecitabine) and antivirals, fluorinated pyrimidines are ubiquitous. For the mass spectrometrist, the substitution of Hydrogen (H) with Fluorine (F) is not merely a mass shift of +18 Da; it fundamentally alters the ionization physics and fragmentation kinetics.

This guide compares the behavior of fluorinated pyrimidine intermediates against their non-fluorinated counterparts, focusing on the competition between Retro-Diels-Alder (RDA) ring cleavage and Hydrofluoric Acid (HF) neutral loss .

Key Differentiators at a Glance:

Feature Non-Fluorinated (Uracil/Cytosine) Fluorinated Analogs Impact on MS Method
Mass Defect Positive (+0.0078 Da per H) Negative (-0.0016 Da per F) F-compounds migrate to "lower" fractional mass; useful for filtering background.
C-X Bond Energy C-H (~413 kJ/mol) C-F (~485 kJ/mol) C-F bond is rarely the first to break; ring cleavage often precedes defluorination.

| Acidity (pKa) | pKa ~9.5 (Uracil) | pKa ~8.0 (5-FU) | F-substitution increases acidity, making ESI(-) significantly more sensitive. |

Deep Dive: Comparative Fragmentation Mechanisms

The structural elucidation of these intermediates relies on understanding two competing pathways. Unlike chlorinated compounds, which show distinct isotopic patterns, fluorine is monoisotopic (


). Structural confirmation relies entirely on fragmentation topology.
Mechanism A: The Retro-Diels-Alder (RDA) Cleavage (Dominant)

For pyrimidine rings, the most thermodynamically favored pathway is the RDA reaction.

  • Non-Fluorinated: Uracil breaks down via the loss of HNCO (43 Da), leaving a fragment at m/z 69 (

    
    ).
    
  • Fluorinated: The strong C-F bond resists cleavage. Consequently, the RDA mechanism proceeds retaining the fluorine atom on the alkene fragment.

    • Example: 5-Fluorouracil (m/z 129) loses HNCO (43 Da) to yield a diagnostic ion at m/z 86 (

      
      ).
      
Mechanism B: Neutral Loss of HF (Secondary)

While the C-F bond is strong, the high electronegativity of fluorine can induce a specific rearrangement, particularly in Positive Mode (ESI+) or under high collision energies (HCD).

  • Pathway: Proton transfer from an adjacent nitrogen or carbon to the fluorine creates a leaving group.

  • Observation: A "silent" loss of 20 Da. This is rare in simple RDA but common in alkylated intermediates where the F is on a side chain.

Visualizing the Pathway

The following diagram illustrates the competitive fragmentation logic for a generic 5-fluoropyrimidine.

FragmentationPathways Precursor Precursor: 5-Fluoro-Intermediate (m/z M) Excitation Collisional Activation (CID/HCD) Precursor->Excitation Path_RDA Pathway A: Retro-Diels-Alder (Ring Cleavage) Excitation->Path_RDA Low/Med Energy (Thermodynamic) Path_HF Pathway B: HF Elimination (Neutral Loss) Excitation->Path_HF High Energy (Kinetic) Frag_RDA_1 Fragment: [M-HNCO]⁻ Diagnostic Ion (Retains F) Path_RDA->Frag_RDA_1 Major Product Frag_RDA_2 Fragment: NCO⁻ (m/z 42) Path_RDA->Frag_RDA_2 Secondary Frag_HF Fragment: [M-HF]⁻ (m/z M-20) Path_HF->Frag_HF Minor Product

Figure 1: Competitive fragmentation topology showing the dominance of RDA cleavage over HF elimination in fluorinated pyrimidines.

Ionization Source Selection: ESI vs. APCI

Choosing the wrong ionization mode is the most common failure point in pyrimidine analysis.

ParameterElectrospray (ESI)APCIRecommendation
Polarity High (Ionic/Polar)Medium/Low (Non-polar)ESI is mandatory for bare pyrimidines (5-FU, Cytosine).
Flow Rate < 0.5 mL/min (Optimal)> 0.8 mL/minESI requires lower flow for desolvation efficiency.
Matrix Tolerance Low (Suppression prone)HighUse APCI only if the intermediate has large hydrophobic protecting groups (e.g., Benzyl, TBDMS).

Critical Insight: Fluorine substitution withdraws electron density, making the N-H protons on the ring significantly more acidic. Therefore, Negative Mode (ESI-) is 10-50x more sensitive for the core pyrimidine ring than Positive Mode.

Validated Experimental Protocol

This protocol is designed for the identification of 5-fluorouracil and its synthesis intermediates (e.g., 5-fluorocytosine).

Reagents & Mobile Phase Strategy
  • Why Ammonium Acetate? You must buffer the mobile phase to pH ~6.8–7.0. In ESI(-), acidic modifiers (Formic acid) suppress ionization by forcing protons onto the molecule, neutralizing the charge we want to create.

  • Column Choice: Pyrimidines are highly polar and elute in the void volume of C18 columns. Use HILIC or a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Luna Omega Polar).

Step-by-Step Workflow
  • System Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or 6.8).

    • Mobile Phase B: Acetonitrile.[1]

    • Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).

  • Source Optimization (ESI Negative):

    • Capillary Voltage: 2.5 kV (Lower than typical positive mode to prevent discharge).

    • Desolvation Temp: 450°C (High heat required for aqueous mobile phases).

    • Cone Voltage: 20-30 V (Optimize to prevent in-source fragmentation).

  • MS/MS Acquisition (MRM Mode):

    • Set up the following transitions for 5-FU (MW 130.08):

      • Quantifier: 129.0

        
         42.0 (Ring collapse, NCO-).
        
      • Qualifier: 129.0

        
         86.0 (Loss of HNCO, retains F).
        
  • Data Analysis (Mass Defect Filtering):

    • If screening for unknown fluorinated impurities, apply a Mass Defect Filter (MDF) .

    • Target Mass Defect: -0.05 to +0.05 Da (Standard organics are +0.1 to +0.2).

Troubleshooting & Artifacts

Issue: "I see a peak at M+44 instead of M-1."

  • Cause: In ESI(-), using acetate buffers can lead to acetic acid adducts

    
    .
    
  • Solution: Increase the Cone Voltage/Declustering Potential to strip the adduct, or switch to Ammonium Fluoride (0.5 mM) as a modifier (boosts ionization, reduces adducts).

Issue: "Signal intensity is unstable in Negative Mode."

  • Cause: Corona discharge at the capillary tip.

  • Solution: Lower the capillary voltage to < 2.5 kV. Ensure the nebulizer gas flow is sufficient (> 600 L/hr).

References

  • NIST Chemistry WebBook. 5-Fluorouracil Mass Spectrum. National Institute of Standards and Technology. Link

  • Marzouk, M. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[2] Link

  • Bijttebier, S., et al. (2015). First-order mass defect analysis for the screening of fluorinated pharmaceuticals. Analytical Chemistry.[3][4][5][6][7][8] (Contextual grounding on mass defect filtering).

  • Waters Corporation. (2023). Negative Ion Mode Optimization for Pyrimidines. Application Note. Link

Sources

Optimizing Purity Analysis of Pyrimidine Amines: A Comparative Guide to RP-HPLC, High-pH, and HILIC Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine amines serve as critical pharmacophores in oncology (e.g., Imatinib, Dasatinib) and antiviral therapeutics.[1] However, their analysis presents a notorious chromatographic challenge: severe peak tailing and poor loadability on traditional silica-based columns.[1] This stems from the interaction between the protonated amine moieties and residual silanols on the stationary phase.

This guide objectively compares three distinct separation strategies—Traditional Acidic C18 , High-pH Reversed-Phase (Hybrid) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] We demonstrate that while HILIC offers orthogonality for highly polar species, High-pH Reversed-Phase chromatography on hybrid particles provides the most robust, self-validating system for purity analysis of lipophilic pyrimidine amines.[1]

Part 1: The Challenge – The Physics of Peak Tailing

To develop a robust method, one must understand the failure mode of the standard approach. Pyrimidine amines typically possess a pKa range of 3.0–7.0 (aromatic nitrogen) to 9.0–10.5 (if aliphatic amine side chains are present).

In a standard HPLC method (pH 2.5–3.0):

  • The Analyte: Is fully protonated (

    
    ).
    
  • The Column: Traditional silica silanols (

    
    ) begin to ionize above pH 3.5, but even at low pH, a small population of "acidic" isolated silanols remains ionized (
    
    
    
    ).[1]
  • The Interaction: The cationic amine undergoes ion-exchange with the anionic silanol. This secondary interaction is kinetically slow, resulting in Peak Tailing (As > 1.5) and retention time shifts.[1]

Mechanism Visualization

SilanolInteraction cluster_0 Standard Acidic Conditions (pH 3) Silica Silica Surface (Si-O-) Interaction Ionic Attraction (Slow Kinetics) Silica->Interaction Analyte Pyrimidine Amine (BH+) Analyte->Interaction Result Peak Tailing Asymmetry > 1.5 Interaction->Result

Figure 1: Mechanism of peak tailing under traditional acidic conditions.

Part 2: Comparative Analysis of Methodologies

We evaluated three methodologies for the purity analysis of a model pyrimidine amine (e.g., 2-amino-4-methylpyrimidine derivatives).

Method A: Traditional Acidic RP (The Baseline)
  • Column: Standard C18 (5 µm, Silica-based).[1]

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Verdict: Not Recommended. While MS-compatible, the protonated base interacts with silanols.[1] Peak symmetry is often poor (

    
    ), masking closely eluting impurities.[1]
    
Method B: HILIC (The Polar Specialist)[1]
  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 10 mM Ammonium Acetate (90% ACN).

  • Verdict: Specialized Use. Excellent for highly polar pyrimidines that elute in the void volume of C18. However, sample diluent incompatibility (must be high organic) and long equilibration times make it less robust for routine purity screening of lipophilic drugs.

Method C: High-pH Reversed-Phase (The Recommended Solution)
  • Column: Hybrid Particle (e.g., Waters XBridge or Agilent Poroshell HPH).[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[2][3]

  • Verdict: Gold Standard. At pH 10, the amine is deprotonated (Neutral,

    
    ).[1] The silanols are fully ionized (
    
    
    
    ), but since the analyte is neutral, ion-exchange is eliminated .[1] The separation is driven purely by hydrophobicity.
Comparative Data Summary
MetricAcidic C18 (pH 3.0)HILIC (pH 5.8)High-pH Hybrid C18 (pH 10.0)
Retention Mechanism Hydrophobic + Ion ExchangePartitioningPure Hydrophobic
Analyte State Ionized (

)
Ionized (

)
Neutral (

)
USP Tailing (T) 1.8 – 2.5 (Fail)1.1 – 1.3 (Pass)1.0 – 1.1 (Excellent)
Loadability Low (Overloads easily)MediumHigh
MS Sensitivity High (Positive Mode)High (High Organic)Medium (Requires optimization)
Robustness Low (pH sensitive)Medium (Hydration layer)High

Part 3: Strategic Method Development Protocol

This protocol prioritizes the High-pH strategy using Hybrid particles, as it offers the highest probability of success for purity analysis.

Phase 1: Column & Buffer Selection

Do not use standard silica columns at pH 10; they will dissolve. [1]

  • Stationary Phase: Ethylene-Bridged Hybrid (BEH) C18 or High-pH stable superficially porous particles.

  • Buffer Preparation (pH 10): Dissolve 790 mg Ammonium Bicarbonate in 1 L water. Adjust to pH 10.0 ± 0.1 with Ammonium Hydroxide (28%). Note: This buffer is volatile and MS-compatible.

Phase 2: Gradient Screening[1]
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

  • Gradient:

    • 0 min: 5% B (Methanol)

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

    • 15 min: Stop

Phase 3: The Decision Tree

Follow this logic to select the final methodology.

MethodDecision Start Start: Pyrimidine Amine Sample LogP Check LogP (Hydrophobicity) Start->LogP HighLogP LogP > 0 (Lipophilic) LogP->HighLogP Yes LowLogP LogP < 0 (Very Polar) LogP->LowLogP No Exp1 Run High-pH RP (Hybrid C18) 10mM NH4HCO3 (pH 10) HighLogP->Exp1 Exp2 Run HILIC (Bare Silica/Amide) 10mM NH4OAc (90% ACN) LowLogP->Exp2 Check1 Retention k > 2? Exp1->Check1 Success1 VALIDATE METHOD (Superior Peak Shape) Check1->Success1 Yes Fail1 Switch to HILIC Check1->Fail1 No

Figure 2: Method Development Decision Tree for Pyrimidine Amines.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Why High pH Works (The Causality)

According to McCalley's extensive work on basic compounds [1], the "silanol activity" is the primary cause of peak asymmetry. By elevating the pH to 10 (at least 2 units above the pKa of the analyte), we suppress the protonation of the base.



The neutral base (

) does not engage in ion-exchange with the silanols (

). This results in a purely hydrophobic interaction, yielding narrow, symmetrical peaks that allow for the detection of impurities at the 0.05% level.[1]
Self-Validating the Protocol

To ensure the system is working correctly, include a System Suitability Test (SST) :

  • Resolution marker: A mixture of the API and its closest eluting impurity (e.g., des-methyl analog).

  • Tailing Factor Requirement:

    
    . If 
    
    
    
    at pH 10, the column may have lost its hybrid surface protection or the pH has drifted lower (check buffer expiry).
Critical Warning: MS Detection

While Ammonium Bicarbonate is volatile, it can suppress ionization in ESI+ mode compared to Formic Acid.[1] If sensitivity is too low:

  • Use a post-column "Tee" to infuse 0.1% Formic Acid before the MS source to re-protonate the amine.

  • Ensure the desolvation temperature is

    
     to prevent bicarbonate precipitation in the source.
    

References

  • McCalley, D. V. (2010).[1][4] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880.[1][4]

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual. (High-pH stability of hybrid particles).

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

  • Neue, U. D., et al. (1999).[1] Peak Shape of Basic Compounds in Reversed-Phase HPLC. Advances in Chromatography, 39, 433.[1]

Sources

A Comparative Guide to the Reactivity of 5-Fluoro vs. 5-Bromo Pyrimidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount in modulating a compound's biological activity, and the choice of substituent at the 5-position can profoundly influence its synthetic accessibility and reactivity. This guide provides an in-depth, objective comparison of two common 5-substituted pyrimidines: 5-fluoropyrimidine and 5-bromopyrimidine. We will delve into their differential reactivity in key synthetic transformations, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their drug discovery programs.

The Dichotomy of Reactivity: Electronic and Steric Considerations

The reactivity of 5-fluoro- and 5-bromopyrimidine is governed by a delicate interplay of electronic and steric effects. The halogens exert a strong influence on the pyrimidine ring's electron density and the lability of the carbon-halogen (C-X) bond.

5-Bromopyrimidine: The bromine atom is a relatively large and polarizable halogen. The carbon-bromine (C-Br) bond is weaker than the carbon-fluorine (C-F) bond, making it more susceptible to cleavage.[2] This property renders 5-bromopyrimidine a highly versatile intermediate in a multitude of palladium-catalyzed cross-coupling reactions.[3] It readily undergoes oxidative addition, which is often the rate-determining step in these transformations.[2]

5-Fluoropyrimidine: In contrast, fluorine is the most electronegative element, leading to a highly polarized and strong C-F bond. This bond's strength generally makes 5-fluoropyrimidines less reactive in traditional cross-coupling reactions that rely on C-X bond cleavage.[2] However, the potent electron-withdrawing inductive effect of fluorine significantly acidifies the protons on the pyrimidine ring and activates the ring towards nucleophilic attack. This unique characteristic opens up alternative reaction pathways, particularly in nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in drug discovery. The choice between a 5-fluoro and 5-bromo pyrimidine scaffold in this context is critical and often dictates the feasibility and efficiency of a synthetic route.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and heteroaryl-aryl structures.[4] In this reaction, the reactivity of the halide partner is paramount.

5-Bromopyrimidine in Suzuki Coupling: 5-Bromopyrimidine is an excellent substrate for Suzuki-Miyaura coupling due to the lability of the C-Br bond, which facilitates the initial oxidative addition to the palladium(0) catalyst.[3][4] This allows for facile coupling with a wide range of boronic acids and their derivatives under relatively mild conditions.

Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling

HalopyrimidineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O904>90
5-FluoropyrimidinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene11024Low to moderate

Note: The data in this table is representative and compiled from general knowledge of halopyrimidine reactivity. Specific yields can vary significantly based on the exact substrates and optimized reaction conditions.

5-Fluoropyrimidine in Suzuki Coupling: The strong C-F bond makes 5-fluoropyrimidine a challenging substrate for Suzuki coupling.[2] While not impossible, the activation of the C-F bond typically requires more forcing conditions, specialized ligands, and often results in lower yields compared to its bromo counterpart. Research into C-F bond activation is an active area, with some success using nickel and palladium catalysts with specific ligands.[5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[7]

5-Bromopyrimidine in Buchwald-Hartwig Amination: Similar to Suzuki coupling, 5-bromopyrimidine is a reliable substrate for Buchwald-Hartwig amination. The reaction proceeds efficiently with a variety of primary and secondary amines, facilitated by the ease of oxidative addition of the C-Br bond to the palladium catalyst.

5-Fluoropyrimidine in Buchwald-Hartwig Amination: The amination of 5-fluoropyrimidines is generally less facile and requires careful optimization of catalysts, ligands, and reaction conditions to achieve satisfactory yields. The inertness of the C-F bond often leads to sluggish reactions or decomposition under harsh conditions.

Stille Coupling

The Stille coupling utilizes organotin reagents and offers a complementary approach to Suzuki coupling.

5-Bromopyrimidine in Stille Coupling: 5-Bromopyrimidine is a suitable substrate for Stille coupling, reacting with various organostannanes to form C-C bonds. The reaction conditions are generally mild and tolerant of many functional groups.

5-Fluoropyrimidine in Stille Coupling: The application of 5-fluoropyrimidines in Stille coupling is limited due to the strength of the C-F bond, making it a less favorable substrate compared to 5-bromopyrimidine.

Nucleophilic Aromatic Substitution (SNAr): Fluorine's Time to Shine

In contrast to palladium-catalyzed cross-coupling, the high electronegativity of fluorine makes 5-fluoropyrimidine a more reactive substrate in nucleophilic aromatic substitution (SNAr) reactions.

The mechanism of SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this intermediate.[8] The strong electron-withdrawing inductive effect of fluorine stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction rate.[8] This often leads to the reactivity order of F > Cl > Br > I for SNAr reactions, a reversal of the trend observed in cross-coupling.

5-Fluoropyrimidine in SNAr: The fluorine atom at the 5-position, while not at the most electron-deficient positions (C2, C4, C6), still contributes to the overall electrophilicity of the pyrimidine ring. When other activating groups are present, or with strong nucleophiles, the 5-fluoro substituent can be displaced.

5-Bromopyrimidine in SNAr: While SNAr reactions can occur with 5-bromopyrimidines, the lower electronegativity of bromine compared to fluorine generally results in slower reaction rates under similar conditions.

Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution

HalopyrimidineNucleophileRelative Rate
5-FluoropyrimidineRO⁻, R₂NHFaster
5-BromopyrimidineRO⁻, R₂NHSlower

Note: This table illustrates the general trend in SNAr reactivity. Actual rates depend on the specific nucleophile, solvent, and other substituents on the pyrimidine ring.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for representative Suzuki-Miyaura coupling with 5-bromopyrimidine and a general protocol for SNAr with a hypothetical activated 5-fluoropyrimidine are presented below.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol describes a typical procedure for the palladium-catalyzed coupling of 5-bromopyrimidine with an arylboronic acid.

Materials:

  • 5-Bromopyrimidine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[9]

  • Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.[9]

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[9]

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[9]

  • Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[9]

  • Wash the organic layer with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Nucleophilic Aromatic Substitution of an Activated 5-Fluoropyrimidine

This protocol outlines a general method for the reaction of an activated 5-fluoropyrimidine with an amine nucleophile.

Materials:

  • Activated 5-fluoropyrimidine (e.g., with an electron-withdrawing group at C2 or C4)

  • Amine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the activated 5-fluoropyrimidine (1.0 mmol) in DMSO (5 mL).

  • Add the amine (1.2 mmol) and potassium carbonate (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Reaction Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the mechanism of nucleophilic aromatic substitution.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)L2-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

SNAr_Mechanism cluster_snar SNAr Mechanism Start Ar-X + Nu⁻ TS1 Start->TS1 Addition (Rate-determining) Intermediate Meisenheimer Complex [Ar(X)Nu]⁻ TS1->Intermediate Addition (Rate-determining) TS2 Intermediate->TS2 Elimination (Fast) Product Ar-Nu + X⁻ TS2->Product Elimination (Fast)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Strategic Recommendations

The choice between 5-fluoro- and 5-bromopyrimidine scaffolds is a strategic decision that should be guided by the intended synthetic transformations.

Choose 5-Bromopyrimidine when:

  • The synthetic route heavily relies on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings.

  • Mild reaction conditions and high yields are a priority for C-C or C-N bond formation at the 5-position.

  • A versatile handle for a wide array of functionalization is required.

Choose 5-Fluoropyrimidine when:

  • The synthetic strategy involves nucleophilic aromatic substitution as a key step.

  • The strong electron-withdrawing nature of fluorine is desired to modulate the electronic properties of the final compound.

  • The introduction of fluorine is a key element of the drug design strategy to enhance metabolic stability or binding affinity.[10]

  • The final compound is an antimetabolite, such as in the case of 5-fluorouracil, where the fluorine atom is crucial for its mechanism of action.[1]

By understanding the distinct reactivity profiles of these two valuable building blocks, medicinal chemists can design more efficient and robust synthetic routes, ultimately accelerating the discovery of new and life-saving medicines.

References

Click to expand
  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. University of Oxford. [Link]

  • C–F Bond Activation and C–H Bond Zincation of Fluoroarenes with Molecular Zinc Hydrides: Catalyst-Free and Palladium-Catalyzed Pathways. ChemRxiv. 2025. [Link]

  • Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. PubMed. 2008. [Link]

  • Stille Coupling. Organic Synthesis. Accessed February 23, 2026. [Link]

  • Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. PMC. 2008. [Link]

  • Palladium-catalyzed fluorination of carbon-hydrogen bonds. PubMed. 2006. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosi. Digital Commons @ University of South Florida. 2014. [Link]

  • C-F Bond Activation and Metal Fluoride Complexes. University of York. [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. 2011. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. 2022. [Link]

  • Contrasting reactivity of fluoropyridines at palladium and platinum: C-F oxidative addition at palladium, P-C and C-F activation at platinum. White Rose Research Online. 2009. [Link]

  • Aromatic Amide Synthesis by Palladium-Catalyzed Aminocarbonylation of Aryl Bromides under Atmospheric Pressure of Carbon Monoxide. Organic Syntheses. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IP International Journal of Comprehensive and Advanced Pharmacology. 2023. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. 2023. [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. 2002. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. 2018. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. 2013. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. 2018. [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 23, 2026. [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PMC. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Computational analysis of R–X oxidative addition to Pd nanoparticles. Semantic Scholar. 2024. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. [Link]

  • Kinetics and metabolism of a new fluoropyrimidine, 5'-deoxy-5-fluorouridine, in humans. PubMed. 1983. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. PMC. 2002. [Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. 2006. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Isospin. [Link]

  • Advances in Cross-Coupling Reactions. ResearchGate. 2020. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. 2024. [Link]

  • Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. PMC. [Link]

  • Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

Sources

Strategic Validation of N-Alkylated Fluoropyrimidines: A Comparative Guide to NOESY Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluoropyrimidine-based antimetabolites (e.g., 5-Fluorouracil derivatives), achieving regioselective


-alkylation is a critical synthetic challenge. The biological efficacy of these prodrugs often depends on 

-alkylation to mimic nucleoside topology, yet thermodynamic and kinetic factors frequently yield

-isomers or

-dialkylated byproducts.

While X-ray crystallography is definitive, it is low-throughput and crystal-dependent. Heteronuclear Multiple Bond Correlation (HMBC) is the standard NMR approach but often fails in pyrimidine systems due to the similar chemical environments of the quaternary carbonyls (


 and 

) and weak

correlations.

This guide validates Nuclear Overhauser Effect Spectroscopy (NOESY) as the most robust, high-throughput solution-state method for distinguishing


 vs. 

isomers. We provide a self-validating protocol relying on the spatial proximity of the alkyl substituent to the pyrimidine

proton.

Part 1: The Regioselectivity Challenge

The core structural ambiguity lies in the pyrimidine ring of 5-Fluorouracil (5-FU). When an alkyl group (


) is introduced, it can attach to 

or

.
  • 
    -Isomer (Bioactive Target):  The 
    
    
    
    group is spatially adjacent to the vinylic proton at position 6 (
    
    
    ).
  • 
    -Isomer (Common Byproduct):  The 
    
    
    
    group is flanked by two carbonyls (
    
    
    and
    
    
    ) and is spatially distant from
    
    
    .
Comparative Analysis of Validation Methods

The following table objectively compares the primary methods for structural validation.

FeatureNOESY (Recommended) HMBC X-Ray Crystallography
Primary Mechanism Through-space dipolar coupling (

)
Through-bond scalar coupling (

)
Electron density diffraction
Key Marker Strong NOE between

-Alkyl protons and

.
Correlation of

-Alkyl protons to

.
3D atomic coordinates.
Reliability in 5-FU High.

is a unique, isolated spin system.
Medium.

and

shifts are often indistinguishable (

ppm).
Absolute.
Sample Requirement Solution state (5-10 mg).[1]Solution state (10-20 mg).Single crystal (difficult for oils/amorphous solids).
Throughput High (30-60 min acquisition).High (30-60 min acquisition).Low (Days to Weeks).

Part 2: The NOESY Approach (Mechanism & Logic)

The validity of this protocol rests on the Nuclear Overhauser Effect (NOE) , which describes the transfer of spin polarization between nuclei via cross-relaxation. The intensity of the NOE signal is proportional to the inverse sixth power of the distance (


) between the nuclei.[2][3]
The Geometric Proof

In 5-fluorouracil derivatives:

  • 
    -Alkylation:  The distance between the 
    
    
    
    -protons of the alkyl group and the pyrimidine
    
    
    is typically 2.2 – 2.8 Å . This falls well within the efficient NOE detection range (max 5 Å).
  • 
    -Alkylation:  The distance from the alkyl group to 
    
    
    
    is > 5.5 Å , blocked by the
    
    
    carbonyl. No NOE cross-peak will be observed.
Visualization of the Logic Flow

The following diagram illustrates the decision matrix for assigning structure based on NOESY data.

G Start Crude Reaction Product (N-Alkylated 5-FU) H1_NMR 1H NMR Screening (Identify H-6 doublet & Alkyl signals) Start->H1_NMR NOESY_Exp 2D NOESY Experiment (Mix Time: 500-800ms) H1_NMR->NOESY_Exp Samples with distinct H-6 Decision Analyze Cross-Peaks: Alkyl(H) <--> Pyrimidine(H-6) NOESY_Exp->Decision N1_Result STRONG Cross-Peak Observed (Distance < 3.0 Å) Decision->N1_Result Positive NOE N3_Result NO Cross-Peak Observed (Distance > 5.0 Å) Decision->N3_Result Silent Region Conclusion_N1 CONFIRMED: N1-Isomer (Bioactive Scaffold) N1_Result->Conclusion_N1 Conclusion_N3 CONFIRMED: N3-Isomer (Byproduct) N3_Result->Conclusion_N3

Figure 1: Decision workflow for validating N-alkylated fluoropyrimidines via NOESY.

Part 3: Experimental Protocol

This protocol is optimized for small molecules (MW < 600 Da) where the NOE is positive (opposite phase to the diagonal).

Sample Preparation
  • Solvent: Dissolve 5–10 mg of compound in 0.6 mL DMSO-

    
     .
    
    • Why? DMSO prevents solute aggregation (which affects correlation time

      
      ) and eliminates chemical exchange of the remaining NH proton (if any), sharpening the signals.
      
  • Tube: High-precision 5mm NMR tube.

  • Degassing: (Optional but recommended) Flush with nitrogen for 1 minute to remove paramagnetic oxygen, which can shorten

    
     relaxation times and dampen NOE enhancement.
    
Acquisition Parameters (600 MHz or 400 MHz)
  • Pulse Sequence: noesygpphpp (Gradient-enhanced NOESY with zero-quantum suppression).

  • Mixing Time (

    
    ): 600 ms  (Range: 500–800 ms).
    
    • Critical: For small molecules, the NOE builds up slowly.[4][5] A mixing time

      
       ms may result in false negatives.
      
  • Relaxation Delay (

    
    ):  2.0 – 3.0 seconds.
    
    • Reason: Ensure full relaxation of the

      
       proton (
      
      
      
      for aromatic protons is often 1-2s).
  • Scans (

    
    ):  16 or 32 (Sufficient for >5mg sample).
    
  • Points (

    
    ):  F2 = 2048, F1 = 256 (Linear prediction can be used in F1).
    
Processing & Interpretation
  • Phasing: Phase the diagonal peaks to be negative (or whatever your software convention is for "diagonal").

  • Cross-Peaks: Real NOE signals for small molecules will have the opposite sign to the diagonal (e.g., if Diagonal is Negative, NOE is Positive).[2][3]

    • Artifact Check: COSY artifacts (zero-quantum coherence) often appear with anti-phase dispersive shapes. True NOE peaks are absorptive.

Part 4: Structural Visualization of the Interaction

The diagram below visualizes the specific protons involved in the critical NOESY correlation.

Structure cluster_pyrimidine 5-Fluorouracil Core cluster_alkyl N1 N1 C2 C2(=O) N1->C2 R_Group CH2-R N1->R_Group Alkylation N3 N3 C2->N3 C4 C4(=O) N3->C4 C5 C5-F C4->C5 C6 C6-H C5->C6 C6->N1 R_Group->C6 STRONG NOE (< 2.8 Å)

Figure 2: Structural topology of N1-alkylated 5-FU showing the critical proximity between the N1-methylene group and the C6-proton.

References

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. LaPlante, S. R., et al. (2013).[6] Bioorganic & Medicinal Chemistry Letters. [Link]

  • NOE Experiments on the Bruker 400 and 500: Optimization of Mixing Times. Columbia University NMR Facility Guides. [Link]

  • N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation. Weiss, J. T., et al. (2014).[7] Frontiers in Chemistry. [Link]

  • A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR. Czerwek, H., et al. (2010). [Link]

Sources

A Comparative Guide to Reference Standards for Fluorinated CDK Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a pivotal class of therapeutics, offering targeted intervention in the cell cycle of cancerous cells. A key strategy in the medicinal chemist's arsenal for optimizing these inhibitors is the incorporation of fluorine. This guide provides an in-depth comparative analysis of fluorinated intermediates that serve as critical building blocks in the synthesis of CDK inhibitors, with a focus on establishing robust reference standards for research and drug development professionals.

The Decisive Role of Fluorine in Enhancing CDK Inhibitor Performance

The strategic introduction of fluorine into a drug candidate's molecular structure can profoundly alter its physicochemical properties, a practice that has been particularly fruitful in the development of kinase inhibitors.[1][2][3][4] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to confer several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from metabolic degradation and thereby extend its in-vivo half-life.[2][5]

  • Binding Affinity: The electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups and lead to favorable non-covalent interactions within the ATP-binding pocket of the target CDK, enhancing binding affinity and selectivity.[1][2][5]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for binding to the target kinase.[1]

  • Membrane Permeability: Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its intracellular target.[1][5]

This guide will delve into the reference standards for key fluorinated intermediates, providing the necessary technical details for their synthesis, characterization, and quality control.

Comparative Analysis of Key Fluorinated Intermediates

The reliability and reproducibility of any research involving CDK inhibitors are fundamentally dependent on the quality of the starting materials. Establishing well-characterized reference standards for synthetic intermediates is therefore of paramount importance. Below is a comparison of several key fluorinated building blocks used in the synthesis of CDK inhibitors.

Table 1: Comparison of Common Fluorinated Intermediates in CDK Inhibitor Synthesis
Intermediate NameRelevance to CDK InhibitorsKey Fluorinated MoietyTypical Purity SpecificationPrimary Analytical Techniques for Characterization
5-Bromo-2-chloro-4-fluoropyrimidineA versatile building block for various kinase inhibitors, including analogues of Palbociclib.Fluoropyrimidine≥ 98% (GC, HPLC)¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS
2-Fluoro-5-aminobenzonitrileA common precursor for kinase inhibitors featuring a substituted aminobenzonitrile scaffold.Fluorobenzonitrile≥ 99% (HPLC)¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS
4-Amino-2-fluorophenylacetic acidUsed in the synthesis of novel CDK inhibitors with modified hinge-binding moieties.Fluorophenyl≥ 98% (HPLC)¹H NMR, ¹³C NMR, ¹⁹F NMR, Elemental Analysis
3-Fluoro-4-(piperazin-1-yl)anilineA key intermediate for CDK inhibitors incorporating a fluorinated aniline and a piperazine ring.Fluoroaniline≥ 98% (HPLC)¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS

Experimental Protocols for Reference Standard Qualification

The qualification of a reference standard is a rigorous process that combines multiple analytical techniques to confirm its identity, purity, and potency. The following protocols provide a framework for the comprehensive characterization of a fluorinated CDK inhibitor intermediate.

Protocol 1: Identity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure. For fluorinated compounds, ¹⁹F NMR is indispensable as it provides direct information about the chemical environment of the fluorine atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum to determine the number, connectivity, and chemical environment of all hydrogen atoms in the molecule.

  • ¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum to identify all unique carbon environments.

  • ¹⁹F NMR Acquisition: This is a critical step. Acquire a fluorine-19 NMR spectrum. The chemical shift of the fluorine signal(s) and any coupling to adjacent protons (¹H-¹⁹F coupling) will confirm the position of the fluorine atom(s) on the scaffold.[6] An external reference standard like trifluoroacetic acid (TFA) or hexafluorobenzene can be used for chemical shift referencing.[7][8]

  • Data Analysis: Integrate all spectra and compare the observed chemical shifts and coupling constants with the expected values for the proposed structure.

Trustworthiness: The consistency across ¹H, ¹³C, and ¹⁹F NMR spectra provides a self-validating system for structural confirmation. Any discrepancy would indicate the presence of an isomer or an incorrect structural assignment.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for assessing the purity of non-volatile and thermally labile organic compounds. It separates the main component from any impurities, allowing for their quantification.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase Preparation: Prepare a two-component mobile phase, typically consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

  • Sample Preparation: Accurately prepare a stock solution of the intermediate in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Gradient Elution: Develop a gradient elution method that provides good separation between the main peak and any potential impurities. A typical gradient might run from 5% to 95% organic phase over 20-30 minutes.

  • Detection: Set the UV detector to a wavelength where the compound has strong absorbance.

  • Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Authoritative Grounding: The HPLC method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, and precision to ensure the reliability of the purity assessment.

Visualization of Key Concepts

Workflow for Qualifying a Fluorinated Intermediate Reference Standard

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity and Impurity Profiling cluster_2 Phase 3: Final Certification A Synthesis and Purification B Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) A->B C Mass Spectrometry (MS) for Molecular Weight B->C D Purity by HPLC-UV C->D Proceed if Identity Confirmed E Impurity Identification by LC-MS D->E F Residual Solvent Analysis (GC) E->F G Quantitative NMR (qNMR) for Potency F->G Proceed if Purity ≥ Spec. H Certificate of Analysis (CoA) Generation G->H I Release as Certified Reference Standard H->I

Caption: A multi-phase workflow for the comprehensive qualification of a fluorinated intermediate reference standard.

Logical Relationship of Fluorination to Improved Drug Properties

G A Fluorine Incorporation B Increased Metabolic Stability A->B Strong C-F Bond C Enhanced Binding Affinity A->C Favorable Electrostatic Interactions D Modulated pKa and Lipophilicity A->D High Electronegativity E Improved Pharmacokinetic Profile B->E F Enhanced Therapeutic Efficacy C->F D->E E->F

Caption: The causal chain from fluorine incorporation to enhanced therapeutic efficacy in CDK inhibitors.

Conclusion

The judicious use of fluorinated intermediates is a cornerstone of modern CDK inhibitor design. A thorough understanding and rigorous qualification of these building blocks as reference standards are essential for the integrity and success of drug discovery and development programs. By employing a multi-pronged analytical approach, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Title: Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS) Source: UGSpace Repository URL: [Link]

  • Title: Synthesis of Fluorinated Heterobicyclic Nitrogen Systems Containing 1,2,4-Triazine Moiety as CDK2 Inhibition Agents Source: Scientific Research Publishing URL: [Link]

  • Title: Determination of Fluorine in Fluoro-Organic Compounds Source: DTIC URL: [Link]

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: PMC URL: [Link]

  • Title: Synthesis of novel fluorinated building blocks via halofluorination and related reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) Source: EPA URL: [Link]

  • Title: Overview on PFAS analytical methods Source: Publications Office of the European Union URL: [Link]

  • Title: Fluorine detection in organic compounds Source: Chemistry Stack Exchange URL: [Link]

  • Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: PMC URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 Source: ACS Publications URL: [Link]

  • Title: Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source: ACS Omega URL: [Link]

  • Title: Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib Source: Longdom Publishing URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Preprints.org URL: [Link]

  • Title: Design, synthesis, and anticancer activity of three novel palbociclib derivatives Source: PMC URL: [Link]

  • Title: 19F NMR Reference Standards Source: University of Wisconsin-Madison URL: [Link]

  • Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science URL: [Link]

  • Title: Role of Fluorine in Drug Design and Drug Action Source: ResearchGate URL: [Link]

  • Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL: [Link]

  • Title: Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity Source: Chinese Chemical Society URL: [Link]

  • Title: Synthesis of Palbociclib (1), Ribociclib (2) and Trilaciclib (6). Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we synthesize, such as 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine, are often novel molecules with incompletely characterized toxicological profiles. This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated pyrimidine derivative, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established principles of chemical safety and waste management, synthesized with practical insights from the field.

Hazard Assessment and Characterization

Table 1: Inferred Hazard Profile

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral) Harmful if swallowed.[6]May cause gastrointestinal irritation or other systemic effects.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1][5]Redness, pain, and tissue damage upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][5]Pain, redness, and potential for irreversible eye injury.
Hazardous Decomposition Products Releases toxic gases upon combustion.[1][2]Inhalation of NOx, HF, and HCl can cause severe respiratory tract irritation.
Personal Protective Equipment (PPE) and Handling Precautions

Given the inferred hazards, a stringent PPE protocol is non-negotiable. The causality here is direct: the potential for skin and eye damage necessitates a robust barrier between the researcher and the chemical.

Table 2: Mandatory Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and a face shield.[7]To protect against splashes and airborne particles.
Lab Coat A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][3]To avoid inhalation of dust or vapors.

Always wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Table 2.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a designated, labeled waste container. For liquid spills, use an inert absorbent material like sand or vermiculite to contain and collect the spill.[4][7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine must be handled as regulated hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

Workflow for Proper Disposal

DisposalWorkflow A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Segregate Halogenated Waste (Keep separate from non-halogenated solvents) A->B Crucial for cost-effective and safe disposal C Select Compatible Waste Container (Original container or clearly labeled, sealed container) B->C Prevent reactions and leaks D Properly Label Container ('Hazardous Waste', full chemical name, date) C->D Regulatory compliance and safety E Store Safely in Laboratory (Secondary containment, away from incompatibles) D->E Prevent spills and accidental exposure F Arrange for Pickup (Contact institution's EHS or approved waste vendor) E->F Scheduled and documented transfer G Final Disposal (Incineration at a licensed facility) F->G Environmentally sound destruction

Caption: Disposal workflow for 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine.

Detailed Steps:

  • Waste Identification and Segregation:

    • Identify all waste streams containing 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine. This includes pure compound, reaction mixtures, contaminated solvents, and solid waste (e.g., gloves, weigh boats, silica gel).

    • Crucially, segregate this halogenated waste from non-halogenated waste streams.[8][9] Co-mingling can complicate the disposal process and increase costs, as halogenated waste often requires specific high-temperature incineration.[10]

  • Containerization:

    • Whenever possible, use the original container for the disposal of the pure compound.[8]

    • For solutions and contaminated materials, use a designated, compatible hazardous waste container that can be securely sealed. Ensure the container is in good condition and not leaking.

    • Do not overfill containers; leave adequate headspace for expansion.

  • Labeling:

    • Label the waste container clearly and accurately with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine" and list all other components and their approximate concentrations.

    • Indicate the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should have secondary containment to capture any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[1]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or an approved chemical waste contractor to arrange for the collection of the hazardous waste.[10]

    • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[9]

    • The ultimate disposal method for chlorinated organic compounds like this is typically high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the molecule and the scrubbing of acid gases (HF, HCl) formed during combustion.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the expense of our well-being or the environment.

References

  • Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9XqY2ZPbFrgwbSKRQz2nqkTnJ6bTZaY43-Q8ihEyx0abGYe6_JJ7mEs2vc1J1ndGf4WUk8jAlssCmTSwfb5UtjqgcImqjQVbQpTRx51-f2DWzLUMmYj-f14q4_UQVbzIPuf2EH4RgOZ5B8UZXrjVMQ0YlW6WFiezppAW0WOWKYvE1Bw8LTfNPk-nE3FLa1lnF-PG6jH8gtUTYM9sk2YsItZ1QRE_mVA==]
  • SAFETY DATA SHEET - Fisher Scientific (2-Chloro-5-fluoropyrimidine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj2tbi2o9VSFwPlCodmNmR-_TWazXzAb4eq__bRJfqXm5vlGwVIuKgtguLlL_9lu1lQVgt3yxBuHPpt7yrEkkEIkTrJuiZH-HZZt2MmnIw1T6OhsKQb5ZyF-YcAPyFqBIoJMj0W0O6WiTqYE23pddaL2fK82LvzaQjB_MZl0MkqQoAt4qruGEeZAVZgJcf3wPZIF2Q_VRltUcP9z1sEfflONg-mTxqieROaWaAVZxbX8Xb9gZFkqKsn6RwJuXjryQNtNJast8gs8dBeFRq_rf8jliwjtuVjg==]
  • SAFETY DATA SHEET - Fisher Scientific (4-Amino-2-chloro-5-fluoropyrimidine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQbciqf4OHz_w7mbcINS2pidJmNrCUdlhTaMrn9OeYjFYvEiOYFfHp_5B2mMncN7DqcUpujgefC9jERtEbRYNkdk65bMpx3oBZPafXgRF77DGDsYHygCVm_FkEGG2CEkIkDoi3sNJXekOiCP3G___YuHlJdLJ1g3QjmUQy2SZlRHze7i9Us2oWm-Nal_I=]
  • 2-Chloro-n-cyclopropyl-5-fluoro-4-pyrimidinamine - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZDFBlFLkKT6CbFp1jw-gwg1ZsezZ5w1RWNgfqGXWdUihDA0L5NWJXiSMQtGEh5PxsI_s9A7qY7g7fBocoRYKkGx6sj1FcX24dmB929mGgspAKnBzRHA5BlTWKsZxPGKFq7mLV0dq0Ae8xlhX-]
  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFEd46L9pTScfW57Eb50Tzzp9V0Mf2oiYsmYBOSRGTtgS91h3vZFcohgxGnHZZGdA_hLw02KuTjt7z5IM91Jqh0A6-p88MERBNOuOkf-KYttSbhTsAUVb0y05gFBQVCzObenDVgQ1J]
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGtCY1FaexPTNNyRHeW8golaq5zfi9BCS83DXjy_JF-_0gZadtaMFBlnO26mT78RXc0zJz7MwBFDoHqgTPH-Uln00Xr3UKH2UC48osJkVNrjoKLvOxD74roWf7Btqm709NGvwYiJVEqIkhh_qxOHJ7k8-EiDMyIPKIII7q6oZf5Ybg5yOWhciC_PdIwuBe_Xo9ddYVMY1xjsU=]
  • 2-Chloro-5-fluoropyrimidine - AWS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_8tqiF0a8_WMB2MGtZs7V_A_CggZrqjZf2qmNgnSoAnFQGGV5SMiJxvZKRA-_S0XeyZIfmIB4TFN1IYHou7Rd0CDSjVwjyVdZPnYfZM1YMajCDCTalIeq4hWNfiElWzrD7C5EOezFt6ZOAG84hhBDw4xSJsTMJHkvokvRC5LeG4k=]
  • 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5d3Rv_N_uhUvZEulr3L2Ex_F2YGZ7NJJEBPRO0XLHRNsKyVqxXsiV_bZ9LABnU23oXJ86yyfySE8srVRfXK1mPjezpRJqjg5WQ_39azRbNjYToQkK6K_vgza62w4XSbpaqTaBrOBtUKP7OI6dErR2jzRMXH0pRPY6xrT]
  • Safety Data Sheet - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU3m0JUqV1fJWs6yUfsk-ZjpP725rPJIDd6e92PZji7B9ogXTwrGRCgOJwvkILQg9AOR0wf_1N0D-pGmInpBOygXMNYn6qQ3yTTOlrytu8bxaXyQqKm5OBfvrrvSSgSGvaf98kmv5lj626PQnYfAkAA8XnLjLw36hHvQ==]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT9JDGLT5SD0TGbM2VPzTUy4tx7QSN-Gx6bRW7_JipOhQkWc9Lc0mnNJxiq3UGdjZpC587xQ83RqGPUn5-8GQs5eL3hNdgOssrYOW0itajdyqJty5tJSsVrxL9S6MPFxRsFAR91pa1tdJ2eRUD4DykTP8fOeLzD6inV38BMLGw2vARcmcF1qLrM6_3y_4Bffiv7ZYkJ0NurhIMfyFK9Gm7-IMy75jN1b8_6_WWUHq1hcnSyfAk4Yqj7W57gZEErlSAbZSvyz73IDILS1fHQWeHpjrUpRH2tS8_2fhk4FiwGHZilHFfpIZlh984LPEkn-XqG0TbPtsF5hAKorjMIQ==]
  • Pyrimidine - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9lCSk_KMRljr1ftYMq4WHc42L9Tj3UOtav37Imz8MHGZR4Fp50RY-wqVbXbnHHEK4GJHVdA5Y_AqCH2ftD-Lvw0PqjPmD3mXy-wdCqP36wmj09J_Cr-DduAfeUELmxifvOFuBFNkB_3Un-A==]
  • Laboratory chemical waste disposal guidelines - University of Otago. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZiX4aZXKzP8p6qoZsCkjk6vS6JPv1zKUxUFKJKRxnQnaScVrncrP37WyOgBcFkfyWkvw-uU_jQFkQR6gLZr0OyPouD6TTYcHBS-FwaCgDGAwado4b2fnNe4xgEmf0QxtzmPFMWwkZe2NlP5Sd28pJq80b74OjsZNhr7HxsenjrVV6xSHjyLTAeZrSuEQYxqj9aPxMPUcAXr07Dy3W-KxL0w1apOFA7-nZaDUAoQODJw==]
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgWJxevBPTLQ8BHR5r9OIGB3ula1dpQ-olON_ORftj4QTIKPUocX_EKZkn7JCobqdNoosgZeB4IS4Cu_9gnwzqL6J4aWfixaOGbYxPGqgecyePwJkR9AA3sb0RMZr79Vp6TR9ZuURXcFyOCVBKNAx2HlTb0x0jkcklcppQGIo8K1mhP75a1UiqUFaxFEpMhrjQes8xDAmYUL-iBEcFxeTcTP2K_bwo]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.